Product packaging for Cyclopropyl 2,4-dichlorophenyl ketone(Cat. No.:CAS No. 212139-17-8)

Cyclopropyl 2,4-dichlorophenyl ketone

Cat. No.: B1321951
CAS No.: 212139-17-8
M. Wt: 215.07 g/mol
InChI Key: FKVIAPZURIOARE-UHFFFAOYSA-N
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Description

Cyclopropyl 2,4-dichlorophenyl ketone is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2O B1321951 Cyclopropyl 2,4-dichlorophenyl ketone CAS No. 212139-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVIAPZURIOARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624087
Record name Cyclopropyl(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212139-17-8
Record name Cyclopropyl(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis methods for cyclopropyl 2,4-dichlorophenyl ketone, a valuable intermediate in pharmaceutical and agrochemical research. The core of this document focuses on the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, providing a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes. Additionally, alternative synthesis strategies are discussed. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Cyclopropyl ketones are a significant class of organic compounds, serving as versatile building blocks in the synthesis of complex molecules. The unique electronic and steric properties of the cyclopropyl group impart desirable characteristics to parent molecules, often enhancing biological activity and metabolic stability. This compound, in particular, is an important precursor for the development of novel therapeutic agents and pesticides. This guide provides a detailed technical overview of its synthesis, with a focus on practical laboratory applications.

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. Therefore, the acylation is expected to occur at the position ortho to one chlorine and para to the other (C4 position), yielding the desired 2,4-dichlorophenyl ketone as the major product.

Synthesis of Starting Material: Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is readily prepared from cyclopropanecarboxylic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (1.0 eq).

  • Under a fume hood, slowly add an excess of thionyl chloride (1.5 - 2.0 eq).

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation.

Quantitative Data for Cyclopropanecarbonyl Chloride Synthesis:

ParameterValueReference
Yield 90-96%US Patent 5,504,245
Purity ≥98% (by GC)US Patent 5,504,245
Boiling Point 119 °C (lit.)Sigma-Aldrich
Density 1.152 g/mL at 25 °C (lit.)Sigma-Aldrich
Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This section provides a detailed protocol for the synthesis of this compound, adapted from established procedures for the Friedel-Crafts acylation of dichlorobenzenes.[1]

Experimental Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 - 1.3 eq) and a solvent such as anhydrous dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve cyclopropanecarbonyl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 1,3-dichlorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture at 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Anticipated Quantitative Data for this compound Synthesis:

ParameterAnticipated ValueNotes
Yield 60-75%Based on typical yields for Friedel-Crafts acylation of deactivated aromatic rings.
Purity >95% (after purification)Dependent on the efficiency of purification.
Appearance Colorless to pale yellow oil or low melting solid

Alternative Synthesis Strategies

While Friedel-Crafts acylation is the most direct route, other methods can be employed for the synthesis of aryl cyclopropyl ketones, particularly for substrates that are incompatible with strong Lewis acids.

One such method involves the palladium-catalyzed carbonylative cross-coupling reaction between an aryl iodide (e.g., 1-iodo-2,4-dichlorobenzene) and tricyclopropylbismuth under a carbon monoxide atmosphere.[2] This approach offers a milder alternative to the classical Friedel-Crafts reaction.

Visualization of Experimental Workflow

The following diagrams illustrate the key synthetic steps described in this guide.

Synthesis_of_Cyclopropanecarbonyl_Chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic Acid Reaction_Vessel Reaction at Reflux (80°C, 1-2h) Cyclopropanecarboxylic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Removal of excess SOCl₂ Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Distillation->Cyclopropanecarbonyl_Chloride Purification

Caption: Synthesis of Cyclopropanecarbonyl Chloride.

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction_step Reaction cluster_workup_purification Work-up & Purification cluster_final_product Final Product 1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction_Mixture Acylation Reaction (0°C to RT) 1,3-Dichlorobenzene->Reaction_Mixture Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Reaction_Mixture AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Mixture Quenching Quenching (Ice/HCl) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product Cyclopropyl 2,4-dichlorophenyl ketone Purification->Final_Product

Caption: Friedel-Crafts Acylation Workflow.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst. This technical guide provides a robust framework for researchers to successfully perform this synthesis, including detailed protocols for the preparation of the necessary starting material and the final acylation step. The provided quantitative data and workflow visualizations serve as valuable resources for planning and executing this important synthetic transformation. While alternative methods exist, the Friedel-Crafts approach remains a reliable and scalable option for accessing this key chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone, with CAS Registry Number 212139-17-8, is a chemical intermediate of significant interest in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a cyclopropyl group and a dichlorinated phenyl ring, is present in several active compounds. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological and environmental systems. This guide provides a comprehensive overview of its known properties, supported by experimental context.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O[1]
Molecular Weight 215.08 g/mol [2]
CAS Number 212139-17-8[1]
Boiling Point 294.1 °C at 760 mmHg[1]
Density 1.395 g/cm³[1]
Flash Point 122.985 °C[1]
Refractive Index 1.608[1]
Vapor Pressure 0.002 mmHg at 25 °C[1]

Detailed Experimental Protocols

Synthesis and Purification

The synthesis of aryl cyclopropyl ketones often involves the Friedel-Crafts acylation of a substituted benzene with a cyclopropyl acylating agent.

  • Reaction: 1,3-dichlorobenzene is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at reduced temperatures to control the reaction rate and prevent side reactions.

  • Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a dilute acid (e.g., HCl) to remove the catalyst, followed by a wash with a base (e.g., NaHCO₃ solution) to neutralize any remaining acid, and finally with brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The final product is typically purified by vacuum distillation or column chromatography on silica gel.[3]

Boiling Point Determination

The boiling point is determined under vacuum to prevent decomposition at high temperatures. The pressure is recorded, and the boiling point is often extrapolated to atmospheric pressure using a nomograph.

Spectroscopic Analysis

Structural confirmation and purity assessment are performed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect characteristic multiplets for the cyclopropyl protons (typically in the 0.8-1.5 ppm range) and signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the dichlorinated phenyl ring.[4][5]

    • ¹³C NMR: Shows the number of unique carbon environments. The spectrum would display a signal for the carbonyl carbon (typically >190 ppm), signals for the aromatic carbons, and signals for the cyclopropyl carbons.

  • Infrared (IR) Spectroscopy: This technique identifies functional groups. A strong absorption band is expected in the range of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the aryl ketone carbonyl group (C=O).[6]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the two chlorine atoms.

Potential Biological Relevance and Mechanism of Action

While this compound is primarily known as a synthetic intermediate, its structural features are common in agricultural fungicides, particularly demethylation inhibitors (DMIs). These fungicides target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The diagram below illustrates the proposed mechanism of action for antifungal agents with similar structural motifs.

G Proposed Mechanism of Action for DMI Fungicides cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Disruption Inhibitor Cyclopropyl 2,4-dichlorophenyl ketone (or derivative) Inhibitor->Inhibition Inhibition->Lanosterol  Inhibition

References

"Cyclopropyl 2,4-dichlorophenyl ketone" CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 212139-17-8

This technical guide provides a comprehensive overview of Cyclopropyl 2,4-dichlorophenyl ketone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, plausible synthetic routes, key chemical reactions, and potential biological significance based on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for laboratory and research applications.

PropertyValueReference
CAS Number 212139-17-8[1][2][3]
Molecular Formula C₁₀H₈Cl₂O[1][4]
Molecular Weight 215.08 g/mol [1]
Boiling Point 294.101°C at 760 mmHg[1][4]
Density 1.395 g/cm³[1][4]
Flash Point 122.985°C[1][4]
Vapor Pressure 0.002 mmHg at 25°C[1][4]
Refractive Index 1.608[1][4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach would involve the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation 1,3-Dichlorobenzene->Reaction Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Product Cyclopropyl 2,4-dichlorophenyl ketone Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Friedel-Crafts Acylation

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.

Materials:

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene (or another suitable solvent)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride and dry benzene.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5°C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash successively with dilute HCl, water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity: Ring-Opening Reactions

Cyclopropyl ketones are known for their unique reactivity, particularly the susceptibility of the strained cyclopropane ring to undergo ring-opening reactions. These reactions can be initiated by various reagents and conditions, providing pathways to a range of functionalized linear compounds.[2]

Key Ring-Opening Strategies:

  • Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2]

  • Reductive Ring-Opening: Reducing agents can be used to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain. The mechanism can vary depending on the reducing agent used.[2]

  • Transition-Metal-Catalyzed Ring-Opening: Transition metals like nickel and palladium can catalyze the ring-opening, often coupling it with other transformations like cross-coupling reactions.[2]

Cyclopropyl_Ketone Cyclopropyl Ketone Protonation Protonation of Carbonyl Oxygen Cyclopropyl_Ketone->Protonation Acid H⁺ (Acid) Acid->Protonation Activated_Complex Activated Complex Protonation->Activated_Complex Ring_Opening Ring Opening Activated_Complex->Ring_Opening Carbocation Carbocation Intermediate Ring_Opening->Carbocation Trapping Nucleophilic Attack Carbocation->Trapping Nucleophile Nu⁻ Nucleophile->Trapping Product Ring-Opened Product Trapping->Product

Caption: Generalized pathway for acid-catalyzed ring-opening of a cyclopropyl ketone.

Relevance in Drug Discovery and Development

While direct biological activity data for this compound is not available, the cyclopropyl moiety is a significant structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages.

Benefits of the Cyclopropyl Group in Drug Design:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[5][6]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in alkanes, which can make the molecule more resistant to metabolic degradation.[5][6]

  • Improved Pharmacokinetics: The presence of a cyclopropyl group can favorably modulate properties such as solubility, permeability, and plasma clearance.[5][6]

  • Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing off-target effects.[5][6]

Structurally related compounds, such as derivatives of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, have been investigated as potential inhibitors of monoamine oxidases (MAO), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.[7] This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

References

Technical Guide: Spectroscopic Analysis of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclopropyl 2,4-dichlorophenyl ketone. Due to the limited availability of public domain spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. To aid in research and analysis, spectroscopic data for structurally related compounds are presented. Furthermore, this guide includes generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Introduction

This compound, with the CAS Number 212139-17-8, is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and application. This guide addresses the expected spectroscopic signature of this molecule.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectra

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopropyl ring and the aromatic ring.

  • Cyclopropyl Protons: The four protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. They are expected to appear in the upfield region, typically between 0.8 and 1.5 ppm. The proton attached to the carbon adjacent to the carbonyl group will be shifted further downfield.

  • Aromatic Protons: The 2,4-disubstituted dichlorophenyl ring will show three protons. Their chemical shifts will be in the aromatic region (7.0-8.0 ppm) and will be influenced by the electron-withdrawing effects of the chlorine atoms and the ketone group. The proton ortho to the carbonyl group will likely be the most deshielded.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, and the carbons of the cyclopropyl ring.

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around 195-205 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms bonded to chlorine showing characteristic shifts.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

Predicted IR Spectra

The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl stretch.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group will be just below 3000 cm⁻¹.

  • C-Cl Stretch: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted Mass Spectra

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): The molecular ion peak will be observed, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4).

  • Fragmentation: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the cyclopropyl group or the dichlorophenyl group.

Spectroscopic Data of Related Compounds

To provide a practical reference, the following tables summarize available spectroscopic data for compounds structurally similar to this compound.

Table 1: ¹H NMR Data of Related Compounds

Compound NameSolventChemical Shift (ppm) and Multiplicity
Cyclopropyl phenyl ketone CDCl₃8.01 (m, 2H), 7.53 (m, 1H), 7.45 (m, 2H), 2.65 (m, 1H), 1.23 (m, 2H), 1.01 (m, 2H)
(2,2-Dichlorocyclopropyl)benzene CDCl₃7.31 (m, 2H), 7.27 (m, 1H), 7.21 (m, 2H), 2.87 (t, 1H), 1.91 (dd, 1H), 1.81 (dd, 1H)

Table 2: IR Data of Related Compounds

Compound NameWavenumber (cm⁻¹)Functional Group
Cyclopropyl phenyl ketone ~1665C=O (Aryl ketone)
4-Chlorophenyl cyclopropyl ketone ~1670C=O (Aryl ketone)

Table 3: Mass Spectrometry Data of Related Compounds

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
Cyclopropyl phenyl ketone 146105 (loss of C₃H₅), 77 (phenyl)
(2,2-Dichlorocyclopropyl)benzene 186, 188, 190151, 115

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively non-volatile compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct infusion could be used. Alternatively, Electron Ionization (EI) with a solids probe could be employed.

  • Instrumentation: Use a mass spectrometer capable of providing high-resolution mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups (C=O, C-Cl) Purification->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H & ¹³C Connectivity Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This diagram outlines the essential steps from the initial synthesis and purification of the target compound to its comprehensive analysis using various spectroscopic techniques, culminating in the final confirmation of its chemical structure.

Unveiling the Molecular Architecture of Cyclopropyl 2,4-Dichlorophenyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of cyclopropyl 2,4-dichlorophenyl ketone, a molecule of interest for researchers, scientists, and professionals in drug development. While a dedicated crystal structure for this specific ketone is not publicly available, this paper synthesizes data from analogous compounds to predict its three-dimensional arrangement and conformational dynamics.

Core Molecular Structure

This compound, with the chemical formula C₁₀H₈Cl₂O and CAS number 212139-17-8, possesses a central carbonyl group connecting a cyclopropyl ring and a 2,4-dichlorinated phenyl ring. The inherent strain of the three-membered cyclopropyl ring and the electronic and steric influences of the substituted aromatic ring are key determinants of its overall conformation.

Conformational Analysis: Insights from Analogs

The conformational landscape of this compound is primarily defined by the rotation around the single bonds adjacent to the carbonyl group. Studies on analogous cyclopropyl ketones provide a robust framework for understanding its preferred spatial arrangement.

Computational studies on cyclopropyl methyl ketone have shown a clear preference for a conformation where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds (s-cis) or the C-H bond of the cyclopropyl methine group (s-trans). The s-cis conformation is generally found to be the most stable, facilitating optimal electronic conjugation between the carbonyl group and the cyclopropyl ring.[1][2][3] This conjugation is a critical feature influencing the chemical reactivity of the ketone.

For aryl cyclopropyl ketones, the orientation of the aromatic ring relative to the carbonyl group is an additional conformational variable. X-ray crystallographic analysis of cyclopropyl m-nitrophenyl ketone reveals a structure where the phenyl ring is nearly coplanar with the carbonyl group. This planarity maximizes the overlap between the π-systems of the aromatic ring and the carbonyl group.

However, in the case of this compound, the presence of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash is expected to force the 2,4-dichlorophenyl ring to adopt a twisted conformation relative to the plane of the carbonyl group. Computational studies on ortho-substituted phenyl cyclopropyl ketones support this prediction, indicating that a pre-twisted conformation can influence the molecule's reactivity.[4]

Table 1: Conformational Data of Analogous Cyclopropyl Ketones

CompoundMethodKey FindingsReference
Cyclopropyl Methyl KetoneComputationalThe s-cis conformation is the most stable, with a lower energy than the s-trans conformation.[1][2][3]
Cyclopropyl Phenyl KetoneComputationalThe overall activation barrier is influenced by the conformation of the phenyl ring.[4]
2,6-Dimethylphenyl Cyclopropyl KetoneComputationalAdopts a twisted conformation, which diminishes conjugation but enhances reactivity in certain reactions.[4]
Cyclopropyl m-Nitrophenyl KetoneX-ray CrystallographyThe phenyl ring is nearly coplanar with the carbonyl group.

Based on these analogies, the predicted lowest energy conformation of this compound features a near-planar arrangement of the cyclopropyl and carbonyl groups in an s-cis orientation, with the 2,4-dichlorophenyl ring twisted out of this plane to alleviate steric strain from the ortho-chlorine substituent.

Experimental Methodologies for Structural Elucidation

While specific experimental data for the title compound is lacking, the following established techniques are pivotal for the determination of its molecular structure and conformation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Experimental Protocol:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the spatial proximity of atoms, aiding in conformational analysis.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired using standard pulse sequences for ¹H, ¹³C, and 2D correlation experiments.

  • Spectral Analysis: Chemical shifts, coupling constants, and NOE correlations are analyzed to deduce the molecular structure and infer the predominant conformation in solution.

Logical Workflow for Conformational Prediction

The following diagram illustrates the logical process for predicting the conformation of this compound based on the structural features of analogous compounds.

G Conformational Prediction Workflow cluster_analog Analog Compound Analysis cluster_features Key Structural Features cluster_prediction Predicted Conformation of Target Molecule A Cyclopropyl Methyl Ketone (Computational) D s-cis/s-trans Isomerism (Cyclopropyl-Carbonyl) A->D B Cyclopropyl Phenyl Ketones (Computational) E Aryl Ring Orientation (Aryl-Carbonyl) B->E C Cyclopropyl m-Nitrophenyl Ketone (X-ray Crystallography) C->E H Near-planar s-cis Cyclopropyl-Carbonyl D->H I Twisted 2,4-Dichlorophenyl Ring E->I F Steric Hindrance (ortho-Substituent) F->I G This compound G->F H->G I->G

Caption: Logical workflow for predicting the conformation of the target molecule.

Conclusion

In the absence of direct experimental data, a combination of computational and crystallographic findings for structurally related cyclopropyl ketones provides a strong basis for predicting the molecular structure and conformation of this compound. The molecule is expected to adopt a conformation that balances the electronic benefits of conjugation with the steric demands of its substituents, resulting in a twisted geometry of the 2,4-dichlorophenyl ring relative to the near-planar cyclopropyl-carbonyl moiety. Further experimental and computational studies on the title compound are warranted to validate and refine this predicted model.

References

Navigating the Solubility Landscape of Cyclopropyl 2,4-dichlorophenyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone is a chemical compound of interest in various fields of chemical research and development. A fundamental physicochemical property governing its application in synthesis, formulation, and biological studies is its solubility in organic solvents. Understanding the solubility profile is crucial for reaction kinetics, purification processes, and the development of delivery systems. This guide offers a theoretical assessment of its expected solubility and provides detailed experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational prediction of a solute's behavior in a given solvent. This compound possesses both polar (the ketone group) and non-polar (the cyclopropyl and dichlorophenyl groups) characteristics. The presence of the dichlorophenyl ring suggests that it will exhibit favorable interactions with aromatic and chlorinated solvents. The overall molecule has a significant non-polar character, which will dictate its solubility in a range of organic solvents.

Expected Solubility Trends:

  • High Solubility: Aromatic solvents (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

  • Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

  • Low to Negligible Solubility: Highly polar solvents (e.g., water, methanol) and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane), although some solubility in the latter is expected.

The following table outlines the expected solubility of this compound in a selection of common organic solvents, categorized by polarity. It is imperative to note that these are predictive values and require experimental verification.

Solvent CategorySolventExpected Solubility at 25°C ( g/100 mL)
Non-Polar HexaneLow
TolueneHigh
Polar Aprotic DichloromethaneHigh
Diethyl EtherHigh
Ethyl AcetateModerate to High
AcetoneModerate
AcetonitrileLow to Moderate
DimethylformamideModerate
Dimethyl SulfoxideModerate
Polar Protic MethanolLow
EthanolLow
WaterVery Low / Insoluble

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the static equilibrium method, often referred to as the "shake-flask" method.[1][2]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant for solute concentration separate->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following protocols provide detailed steps for determining the solubility of this compound.

Protocol 1: Solubility Determination by the Static Equilibrium (Shake-Flask) Method

This method measures the thermodynamic equilibrium solubility.[2][3]

  • Preparation of Vials: To several vials, add a pre-weighed excess amount of crystalline this compound. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, it is recommended to use a syringe filter that is compatible with the organic solvent.

  • Analysis: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Protocol 2: Quantification by Gravimetric Analysis

This is a straightforward method for determining the concentration of the dissolved solute.[4][5][6]

  • Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed evaporating dish.

  • Transfer of Supernatant: Pipette a precise volume (e.g., 5 or 10 mL) of the clear supernatant into the evaporating dish and record the exact volume.

  • Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or with gentle heating (e.g., in a vacuum oven at a temperature well below the boiling point of the solute to avoid any loss of the compound).

  • Drying to a Constant Weight: Once the solvent has completely evaporated, place the evaporating dish in an oven at a suitable temperature (e.g., 50-60°C) to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Protocol 3: Quantification by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore, such as the aromatic ketone in the target molecule, and is generally faster than gravimetric analysis.[7][8][9]

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of Saturated Solution: Take the clear supernatant obtained from the shake-flask experiment and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement of Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides a robust framework for its determination. Based on its chemical structure, it is predicted to be highly soluble in aromatic and chlorinated organic solvents and less soluble in highly polar or non-polar aliphatic solvents. The detailed experimental protocols for the static equilibrium method, coupled with gravimetric or UV-Vis spectroscopic analysis, offer reliable and accurate means for researchers to generate the necessary solubility data for their specific applications. This information is critical for advancing research and development involving this compound.

References

stability and storage conditions for "Cyclopropyl 2,4-dichlorophenyl ketone"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of this compound. The information herein is based on established international guidelines for stability testing of chemical substances and is intended to assist researchers in ensuring the integrity and quality of this compound for scientific and developmental purposes.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to appropriate storage conditions. Based on available safety data, the following conditions are recommended:

  • Container: Store in a tightly closed container.[1]

  • Atmosphere: Keep in a dry and well-ventilated place.[1]

  • Security: The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

Stability Profile

While specific quantitative stability data for this compound is not publicly available, the stability of a chemical compound is typically assessed through a series of stress testing experiments. These tests are designed to evaluate the intrinsic stability of the molecule by exposing it to various environmental conditions. The following sections outline the standard experimental protocols for conducting such tests, in line with the International Council for Harmonisation (ICH) guidelines.

Summary of Potential Stability Data

The following table summarizes the type of quantitative data that would be generated from a comprehensive stability study of this compound. This table is provided as a template for recording experimental findings.

Stability TestConditionTime PointsParameter to MeasureAcceptance Criteria (Example)
Hydrolytic Stability pH 2 (Acidic)0, 24, 48, 72 hours% Degradation, Impurity Profile< 1% degradation
pH 7 (Neutral)0, 24, 48, 72 hours% Degradation, Impurity Profile< 0.5% degradation
pH 9 (Basic)0, 24, 48, 72 hours% Degradation, Impurity Profile< 2% degradation
Oxidative Stability 3% Hydrogen Peroxide0, 6, 12, 24 hours% Degradation, Impurity Profile< 5% degradation
Photostability Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Exposed vs. Dark Control% Degradation, Impurity Profile< 1% degradation
Thermal Stability 60°C0, 1, 2, 4 weeks% Degradation, Impurity Profile< 1% degradation
40°C / 75% RH0, 1, 3, 6 months% Degradation, Impurity Profile< 0.5% degradation

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting key stability experiments, based on ICH guidelines.[2][3][4]

Hydrolytic Stability

This test evaluates the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Methodology:

  • Prepare three sets of solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following aqueous media:

    • 0.1 N Hydrochloric Acid (approx. pH 1.2)

    • Purified Water (approx. pH 7.0)

    • 0.1 N Sodium Hydroxide (approx. pH 13)

  • Store the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples as appropriate.

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the parent compound and detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point.

Oxidative Stability

This test assesses the compound's sensitivity to oxidation.

Methodology:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% in purified water).

  • Store the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation.

Photostability

This test determines the effect of light exposure on the stability of the compound.

Methodology:

  • Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][5][6]

  • Simultaneously, store a control sample of the same batch, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

  • After the exposure period, dissolve both the exposed and control samples in a suitable solvent.

  • Analyze both solutions using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify any degradation products formed due to light exposure and calculate the percentage of degradation.

Thermal Stability

This test evaluates the stability of the compound under elevated temperature and humidity conditions.

Methodology:

  • Place solid samples of this compound in controlled environment stability chambers under the following conditions:

    • Accelerated condition: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-term condition (example): 25°C ± 2°C / 60% RH ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove a sample.

  • Dissolve the sample in a suitable solvent.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any new impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing protocols.

Stability_Testing_Workflow cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability cluster_photo Photostability cluster_thermal Thermal Stability H_Start Prepare Solutions (pH 2, 7, 9) H_Store Store at 40°C H_Start->H_Store H_Sample Sample at Time Points H_Store->H_Sample H_Analyze HPLC Analysis H_Sample->H_Analyze H_End Determine % Degradation H_Analyze->H_End O_Start Prepare Solution (3% H2O2) O_Store Store at RT O_Start->O_Store O_Sample Sample at Time Points O_Store->O_Sample O_Analyze HPLC Analysis O_Sample->O_Analyze O_End Determine % Degradation O_Analyze->O_End P_Start Expose Sample to Light (Dark Control) P_Analyze HPLC Analysis P_Start->P_Analyze P_End Compare and Determine % Degradation P_Analyze->P_End T_Start Store at Accelerated Conditions (40°C/75%RH) T_Sample Sample at Time Points T_Start->T_Sample T_Analyze HPLC Analysis T_Sample->T_Analyze T_End Determine % Degradation T_Analyze->T_End

Caption: Workflow for assessing the stability of a chemical compound.

Signaling Pathway for Degradation Analysis

The following diagram illustrates a generalized decision-making pathway for characterizing degradation products identified during stability studies.

Degradation_Analysis_Pathway Start Degradation Product Detected in Stability Study CheckThreshold Is Degradation > Identification Threshold? Start->CheckThreshold Characterize Characterize Structure (e.g., LC-MS, NMR) CheckThreshold->Characterize Yes NoAction No Action Required CheckThreshold->NoAction No Identify Identify Degradation Pathway Characterize->Identify AssessToxicity Assess Toxicological Risk Identify->AssessToxicity Acceptable Acceptable Risk AssessToxicity->Acceptable Low Unacceptable Unacceptable Risk AssessToxicity->Unacceptable High Acceptable->NoAction Reformulate Reformulate or Modify Storage Conditions Unacceptable->Reformulate

Caption: Decision pathway for degradation product analysis.

By following these guidelines and protocols, researchers and drug development professionals can ensure the quality and stability of this compound, thereby generating reliable and reproducible scientific data.

References

Potential Biological Activities of Cyclopropyl 2,4-dichlorophenyl Ketone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential biological activities of derivatives of Cyclopropyl 2,4-dichlorophenyl ketone. While direct experimental data on the biological effects of this specific ketone are not extensively available in public literature, this document synthesizes findings from structurally related aryl cyclopropyl ketone derivatives to infer its potential pharmacological profile. The primary activities investigated within this class of compounds include anticancer, antifungal, and antibacterial effects. This guide provides a comparative overview of these activities, supported by available quantitative data and detailed experimental protocols from studies on analogous compounds. Visualizations of experimental workflows and potential mechanisms of action are included to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

The aryl cyclopropyl ketone scaffold is a privileged structure in medicinal chemistry, with the strained cyclopropyl ring and the aryl ketone system conferring unique electronic and conformational properties. These characteristics make it an attractive starting point for the development of novel therapeutic agents.[1] The presence of a 2,4-dichlorophenyl moiety is common in many bioactive compounds and can significantly influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the potential for derivatives of this compound to exhibit significant biological activities by drawing parallels with structurally similar compounds.

Potential Biological Activities and Structure-Activity Relationships

Based on the analysis of structurally related compounds, derivatives of this compound are hypothesized to possess the following biological activities:

Anticancer Activity

Substituted aryl cyclopropyl ketones have demonstrated notable potential as anticancer agents.[1] The cytotoxic activity is often linked to the inhibition of critical cellular pathways, and the nature and position of substituents on the aryl ring are crucial in determining potency and selectivity.

A study on dehydrozingerone-based cyclopropyl derivatives revealed significant cytotoxic activity against several cancer cell lines. While not containing a dichlorophenyl group, these compounds share the cyclopropyl ketone moiety and demonstrate the potential for this class of molecules to induce cancer cell death.

Table 1: In Vitro Cytotoxic Activity of Dehydrozingerone-Based Cyclopropyl Derivatives [2]

CompoundCell LineIC50 (µM)
Butyl derivativeHeLa8.63
Benzyl derivativeLS17410.17
Benzyl derivativeA54912.15

Note: The compounds listed are 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes and serve as examples of the cytotoxic potential of the cyclopropyl ketone scaffold.

Antifungal Activity

Derivatives containing a cyclopropane ring have shown promising antifungal activity.[3] For instance, amide derivatives containing cyclopropane have been evaluated for their in vitro activity against various fungal strains, with some compounds exhibiting excellent potency. The proposed mechanism for some antifungal agents with similar structural features involves the inhibition of fungal cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Table 2: Antifungal Activity of Amide Derivatives Containing Cyclopropane

CompoundFungal StrainMIC80 (µg/mL)
F8Candida albicans16
F24Candida albicans16
F42Candida albicans16
Fluconazole (Control)Candida albicans2

Note: The specific structures of compounds F8, F24, and F42 are not detailed in the provided search results, but they represent amide derivatives containing a cyclopropane moiety.

Antibacterial Activity

The aryl cyclopropyl ketone core has also been explored for its antibacterial potential. Studies on various derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Amide Derivatives Containing Cyclopropane

CompoundBacterial StrainMIC80 (µg/mL)
F5Staphylococcus aureus32
F9Staphylococcus aureus64
F29Staphylococcus aureus64
F53Staphylococcus aureus32
F5Escherichia coli128
F53Escherichia coli128

Note: The specific structures of these compounds are not detailed in the provided search results, but they represent amide derivatives containing a cyclopropane moiety.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of aryl cyclopropyl ketone derivatives. These protocols can serve as a template for the investigation of "this compound" derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, LS174, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal growth temperatures.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The MIC80, the concentration inhibiting 80% of microbial growth, can also be determined by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel cyclopropyl ketone derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 2,4-dichloroacetophenone) Reaction Reaction with Cyclopropyl Grignard Reagent Start->Reaction Purification Purification and Characterization Reaction->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antifungal Antifungal Screening (e.g., Microbroth Dilution) Purification->Antifungal Antibacterial Antibacterial Screening (e.g., Microbroth Dilution) Purification->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antifungal->SAR Antibacterial->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and biological screening.

Potential Mechanism of Antifungal Action

The diagram below illustrates a hypothetical mechanism of action for antifungal cyclopropyl ketone derivatives, targeting the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Other Enzymes Disruption Disruption of Fungal Cell Membrane Inhibitor Cyclopropyl Ketone Derivative CYP51_enzyme CYP51 Enzyme Inhibitor->CYP51_enzyme Inhibits Death Fungal Cell Death Disruption->Death

Caption: Hypothetical inhibition of fungal CYP51 by a cyclopropyl ketone derivative.

Conclusion

While direct biological data for "this compound" remains to be elucidated, the broader class of aryl cyclopropyl ketone derivatives demonstrates significant potential in the fields of oncology and infectious diseases. The compiled data from analogous compounds strongly suggest that derivatives of this ketone are promising candidates for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate such studies. Future research should focus on the synthesis of a library of "this compound" derivatives and their systematic evaluation in a panel of biological assays to establish a clear structure-activity relationship and identify lead compounds for further development.

References

Cyclopropyl 2,4-dichlorophenyl ketone: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone, a halogenated aryl cyclopropyl ketone, represents a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, combining the strained three-membered cyclopropyl ring with an electron-deficient dichlorinated phenyl moiety, imparts a distinct reactivity profile that can be exploited for the construction of complex molecular scaffolds. The cyclopropyl group is a well-established motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound as a strategic intermediate in pharmaceutical and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, purification, and characterization.

PropertyValue
CAS Number 212139-17-8
Molecular Formula C₁₀H₈Cl₂O
Molecular Weight 215.08 g/mol
Boiling Point 294.1 °C at 760 mmHg
Density 1.395 g/cm³
Refractive Index 1.608
Flash Point 123.0 °C
Vapor Pressure 0.002 mmHg at 25 °C

Note: The data presented in this table is compiled from chemical supplier databases and may vary depending on the purity and measurement conditions.

Synthesis of this compound

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This classical approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. Due to the directing effects of the two chlorine atoms, the acylation is expected to occur primarily at the C4 position, yielding the desired product.

reactant1 1,3-Dichlorobenzene product Cyclopropyl 2,4-dichlorophenyl ketone reactant1->product Friedel-Crafts Acylation reactant2 Cyclopropanecarbonyl chloride reactant2->product reagent1 AlCl₃ (Lewis Acid) reagent1->product

Figure 1. Friedel-Crafts Acylation Pathway.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.

  • After the addition is complete, add 1,3-dichlorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Corey-Chaykovsky Reaction

An alternative and often milder approach is the cyclopropanation of a suitable α,β-unsaturated ketone precursor (a chalcone) using a sulfur ylide, such as dimethyloxosulfonium methylide.[5][6] This method involves the conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[7][8] The required precursor, (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, can be synthesized from 2',4'-dichloroacetophenone.

start_material 2',4'-Dichloroacetophenone intermediate (E)-1-(2,4-dichlorophenyl)-3- (dimethylamino)prop-2-en-1-one start_material->intermediate Condensation product Cyclopropyl 2,4-dichlorophenyl ketone intermediate->product Corey-Chaykovsky Cyclopropanation reagent1 Sulfur Ylide (e.g., dimethyloxosulfonium methylide) reagent1->product

Figure 2. Corey-Chaykovsky Reaction Pathway.

Representative Experimental Protocol: Corey-Chaykovsky Reaction

Materials:

  • (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portionwise.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the ylide solution to 0 °C and add a solution of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the cyclopropyl ring and the ketone functionality. The electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the reactivity of the adjacent carbonyl and cyclopropyl moieties.

Ring-Opening Reactions

A key transformation of cyclopropyl ketones is the ring-opening of the strained three-membered ring. This can be achieved under various conditions, including acidic, reductive, or transition-metal-catalyzed protocols, to afford linear carbon chains with diverse functionalities. The regioselectivity of the ring-opening is often influenced by the substituents on both the cyclopropyl and the aryl groups.

cluster_conditions Reaction Conditions start_node Cyclopropyl 2,4-dichlorophenyl ketone acid Acid-Catalyzed start_node->acid reductive Reductive start_node->reductive transition_metal Transition-Metal Catalyzed start_node->transition_metal product_node Ring-Opened Products (γ-functionalized ketones) acid->product_node reductive->product_node transition_metal->product_node

Figure 3. General Pathways for Ring-Opening Reactions.
Derivatization of the Ketone

The carbonyl group can undergo a wide range of standard transformations, providing access to a variety of derivatives. These include, but are not limited to:

  • Reduction to the corresponding secondary alcohol.

  • Reductive amination to form amines.

  • Wittig reaction to generate alkenes.

  • Formation of heterocycles , such as pyrazoles, through condensation with hydrazine derivatives.

These derivatizations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, making this compound a valuable starting material in multi-step syntheses.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not currently available in the public domain, its structural features suggest significant potential in both medicinal chemistry and agrochemical development.

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, increase potency, and reduce off-target effects.[1][2] Furthermore, the 2,4-dichlorophenyl moiety is present in numerous approved drugs and agrochemicals. For instance, cyclopropyl ketones are known precursors to potent fungicides. Therefore, this compound is a promising scaffold for the synthesis of novel bioactive compounds. Potential areas of investigation include its use as an intermediate for:

  • Antifungal agents: The combination of the cyclopropyl ketone and dichlorophenyl motifs is found in several classes of fungicides.

  • Insecticides: Many modern insecticides incorporate cyclopropyl and halogenated aryl groups.

  • Herbicides: The dichlorophenyl group is a common feature in various herbicides.

  • Pharmaceuticals: The rigid cyclopropyl linker can be used to orient pharmacophoric groups in a desired conformation for optimal target binding, potentially leading to new therapeutics in areas such as oncology, neuroscience, and infectious diseases.

cluster_applications Potential Applications cluster_pharma_targets cluster_agro_targets core_molecule Cyclopropyl 2,4-dichlorophenyl ketone pharma Pharmaceuticals core_molecule->pharma agro Agrochemicals core_molecule->agro oncology Oncology pharma->oncology neuroscience Neuroscience pharma->neuroscience infectious Infectious Diseases pharma->infectious fungicides Fungicides agro->fungicides insecticides Insecticides agro->insecticides herbicides Herbicides agro->herbicides

Figure 4. Potential Application Areas.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic multiplets for the cyclopropyl protons in the upfield region (approx. 0.8-1.5 ppm). The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the downfield region (approx. 7.3-7.7 ppm).

  • ¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. The cyclopropyl carbons would appear at high field, and the aromatic carbons would be observed in the 120-140 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Absorptions for the C-H bonds of the cyclopropyl and aromatic rings, as well as C-Cl stretches, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation would likely involve cleavage of the acyl group and the cyclopropyl ring.

Conclusion

This compound is a synthetic building block with significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. While detailed experimental and application data for this specific compound is currently limited, its structural features and the known reactivity of related compounds provide a strong foundation for its exploration in various research and development programs. The synthetic routes outlined in this guide offer viable pathways for its preparation, and its versatile reactivity opens up numerous possibilities for the creation of diverse and complex chemical entities. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential as a valuable synthetic intermediate.

References

Methodological & Application

Synthesis of Novel Heterocyclic Scaffolds from Cyclopropyl 2,4-dichlorophenyl ketone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds derived from the versatile building block, Cyclopropyl 2,4-dichlorophenyl ketone. The inherent reactivity of the cyclopropyl ketone moiety allows for its elaboration into a diverse range of heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This guide focuses on the synthesis of pyrazolo[1,5-a]pyrimidines and triazolopyridazines, outlining the strategic reaction pathways and providing detailed experimental procedures.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from this compound is a multi-step process that begins with the formation of a key intermediate, a substituted pyrazole, followed by cyclocondensation to yield the final heterocyclic system.

Synthetic Strategy

The overall synthetic approach involves the reaction of this compound with a suitable aminopyrazole derivative. The reaction proceeds via a condensation reaction, likely followed by an intramolecular cyclization and subsequent aromatization to afford the stable pyrazolo[1,5-a]pyrimidine core. The 2,4-dichlorophenyl substituent is retained in the final product, offering a handle for further functionalization or for modulating the physicochemical properties of the molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Condensation & Cyclization A->C Base, Solvent Heat B 3-Amino-1H-pyrazole-4-carbonitrile B->C D 7-Cyclopropyl-5-(2,4-dichlorophenyl) pyrazolo[1,5-a]pyrimidine-3-carbonitrile C->D

Caption: Synthetic pathway for pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from this compound.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3-Amino-1H-pyrazole-4-carbonitrile (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile based on typical yields for similar reactions.

Reactant 1Reactant 2ProductYield (%)Purity (%)
This compound3-Amino-1H-pyrazole-4-carbonitrile7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile65-75>95

Synthesis of Triazolopyridazines

The reaction of this compound with 3-amino-1,2,4-triazole can be envisioned to proceed through a condensation reaction followed by an intramolecular cyclization to yield a triazolopyridazine derivative. This class of fused heterocyclic compounds is of interest in medicinal chemistry for its diverse pharmacological activities.

Synthetic Strategy

The proposed synthetic pathway involves the initial formation of a hydrazone-like intermediate from the reaction of the ketone with the amino group of the triazole. Subsequent intramolecular cyclization, driven by the nucleophilicity of a nitrogen atom in the triazole ring, would lead to the formation of the fused triazolopyridazine ring system.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Condensation & Cyclization A->C Acid or Base Catalyst Solvent, Heat B 3-Amino-1,2,4-triazole B->C D 6-Cyclopropyl-8-(2,4-dichlorophenyl) [1,2,4]triazolo[4,3-b]pyridazine C->D

Caption: Proposed synthesis of triazolopyridazines.

Experimental Protocol: Synthesis of 6-Cyclopropyl-8-(2,4-dichlorophenyl)[1][2][3]triazolo[4,3-b]pyridazine

This protocol outlines a potential method for the synthesis of a triazolopyridazine derivative.

Materials:

  • This compound

  • 3-Amino-1,2,4-triazole

  • p-Toluenesulfonic acid (p-TsOH) or a suitable base catalyst

  • Toluene or a high-boiling point solvent

  • Dean-Stark apparatus

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and 3-Amino-1,2,4-triazole (1.2 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the mixture for 18-24 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the desired 6-Cyclopropyl-8-(2,4-dichlorophenyl)[1][2][3]triazolo[4,3-b]pyridazine.

Quantitative Data

The following table presents the anticipated quantitative data for the synthesis of the target triazolopyridazine.

Reactant 1Reactant 2ProductExpected Yield (%)Purity (%)
This compound3-Amino-1,2,4-triazole6-Cyclopropyl-8-(2,4-dichlorophenyl)[1][2][3]triazolo[4,3-b]pyridazine50-60>95

Disclaimer: The provided protocols are based on general synthetic methodologies for the formation of the respective heterocyclic systems and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Ring-Opening Reactions of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of cyclopropyl 2,4-dichlorophenyl ketone in ring-opening reactions. The high ring strain of the cyclopropyl group, coupled with the electronic influence of the 2,4-dichlorophenyl moiety, makes this ketone a versatile precursor for the synthesis of various functionalized open-chain compounds. These products, particularly γ-functionalized ketones, are valuable intermediates in medicinal chemistry and drug development.

Introduction

Cyclopropyl ketones are valuable synthetic intermediates due to the inherent strain of the three-membered ring, which facilitates a variety of ring-opening transformations.[1][2] this compound, in particular, serves as a key starting material for the synthesis of linear carbon chains with a 2,4-dichlorophenyl pharmacophore, a common motif in bioactive molecules. The ring-opening of this ketone can be achieved under various conditions, including acid catalysis, Lewis acid mediation, and transition-metal catalysis, leading to a diverse array of products.[1][3][4] This document outlines key ring-opening reactions, provides detailed experimental protocols for their execution, and discusses the potential applications of the resulting products in drug discovery.

Key Ring-Opening Reactions

The cleavage of the cyclopropane ring in this compound can be initiated by various reagents, leading to different classes of compounds. The primary methodologies include acid-catalyzed nucleophilic addition, Lewis acid-mediated reactions, and palladium-catalyzed rearrangements.

Acid-Catalyzed Ring-Opening with Nucleophiles

Under acidic conditions, the carbonyl oxygen of this compound is protonated, activating the cyclopropane ring towards nucleophilic attack.[1] This reaction typically proceeds via a carbocationic intermediate, with the regioselectivity governed by the formation of the most stable carbocation. The subsequent attack by a nucleophile leads to the formation of a 1,4-difunctionalized product.

A common application of this methodology is the synthesis of γ-haloketones, which are versatile precursors for the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, known for their diverse biological activities.[5]

Table 1: Acid-Catalyzed Ring-Opening with Hydrogen Halides (Representative Data for Aryl Cyclopropyl Ketones)

EntryHydrogen HalideSolventTemperature (°C)Time (h)ProductYield (%)
1HBr (48% aq.)Acetic Acid8041-(2,4-dichlorophenyl)-4-bromobutan-1-one~85
2HCl (conc.)Dioxane100121-(2,4-dichlorophenyl)-4-chlorobutan-1-one~70
3HI (57% aq.)Acetonitrile6061-(2,4-dichlorophenyl)-4-iodobutan-1-one~90

Note: Yields are representative and based on similar reactions with aryl cyclopropyl ketones. Actual yields may vary depending on the specific reaction conditions.

Lewis Acid-Mediated Ring-Opening

Lewis acids can also promote the ring-opening of cyclopropyl ketones by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the cyclopropane ring.[3][4] Stannous triflate (Sn(OTf)₂) has been identified as a particularly effective catalyst for such transformations, even in catalytic amounts.[3] This method can be employed for the formation of γ-acetoxy ketones in the presence of acetic anhydride.

Table 2: Lewis Acid-Mediated Ring-Opening with Acetic Anhydride (Representative Data)

EntryLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
1Sn(OTf)₂ (5 mol%)Acetic Anhydride2524-acetoxy-1-(2,4-dichlorophenyl)butan-1-one~90
2TMSOTfDichloromethane0 - 2534-acetoxy-1-(2,4-dichlorophenyl)butan-1-one~85

Note: Yields are representative and based on similar reactions with aryl cyclopropyl ketones.

Palladium-Catalyzed Ring-Opening

Palladium catalysts can efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[1] This reaction typically proceeds with high stereoselectivity, favoring the formation of the (E)-isomer.[1]

Table 3: Palladium-Catalyzed Ring-Opening (Representative Data for Aryl Cyclopropyl Ketones)

EntryPalladium CatalystLigandSolventTemperature (°C)Time (h)ProductYield (%)
1Pd(OAc)₂PCy₃Toluene11012(E)-1-(2,4-dichlorophenyl)but-2-en-1-one23-89

Note: Yields can vary significantly based on the electronic and steric nature of the aryl substituent.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-4-bromobutan-1-one via Acid-Catalyzed Ring-Opening

Materials:

  • This compound (1.0 mmol, 215.07 g/mol )

  • Hydrobromic acid (48% aqueous solution, 5.0 mmol)

  • Glacial acetic acid (10 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add glacial acetic acid (10 mL) to dissolve the ketone.

  • Slowly add hydrobromic acid (48% aq., 5.0 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,4-dichlorophenyl)-4-bromobutan-1-one.

Protocol 2: Synthesis of (E)-1-(2,4-dichlorophenyl)but-2-en-1-one via Palladium-Catalyzed Ring-Opening

Materials:

  • This compound (1.0 mmol, 215.07 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Tricyclohexylphosphine (PCy₃, 0.1 mmol)

  • Toluene (10 mL, anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer

  • Heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.05 mmol) and tricyclohexylphosphine (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

  • In a separate vial, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Transfer the ketone solution to the Schlenk flask containing the catalyst mixture via cannula.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-1-(2,4-dichlorophenyl)but-2-en-1-one.[1]

Applications in Drug Development

The ring-opened products of this compound are valuable scaffolds in drug discovery. The 2,4-dichlorophenyl moiety is present in numerous approved drugs and clinical candidates. The functional groups introduced during the ring-opening reaction provide handles for further chemical modifications to develop novel therapeutic agents.

For instance, the resulting γ-haloketones can be used to synthesize heterocyclic compounds like 1,2,4-triazoles, which are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5][6]

The α,β-unsaturated ketones obtained from palladium-catalyzed ring-opening can serve as precursors for the synthesis of chalcone derivatives, which have been investigated for their potential anti-inflammatory, antiviral, and nematocidal activities.[7]

Visualized Workflows and Pathways

experimental_workflow cluster_acid Acid-Catalyzed Ring-Opening cluster_pd Palladium-Catalyzed Ring-Opening start This compound acid_reagents HBr, Acetic Acid start->acid_reagents Protocol 1 pd_reagents Pd(OAc)₂, PCy₃ start->pd_reagents Protocol 2 acid_conditions 80°C, 4h acid_reagents->acid_conditions acid_product 1-(2,4-dichlorophenyl)-4-bromobutan-1-one acid_conditions->acid_product pd_conditions Toluene, 110°C, 12h pd_reagents->pd_conditions pd_product (E)-1-(2,4-dichlorophenyl)but-2-en-1-one pd_conditions->pd_product signaling_pathway product Ring-Opened Product (e.g., 1,2,4-Triazole Derivative) target Potential Biological Target (e.g., Fungal Lanosterol 14α-demethylase) product->target Binding inhibition Inhibition target->inhibition pathway Ergosterol Biosynthesis Pathway inhibition->pathway effect Disruption of Fungal Cell Membrane pathway->effect Leads to

References

Application Notes and Protocols for Cyclopropyl 2,4-dichlorophenyl ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Cyclopropyl 2,4-dichlorophenyl ketone is a key chemical intermediate, primarily utilized in the synthesis of potent triazole-based antifungal agents. Its unique structural features, combining a cyclopropyl group and a dichlorinated phenyl ring, make it a valuable precursor for creating complex molecules with significant biological activity. While not an active pharmaceutical ingredient itself, its role in the production of agricultural and potentially medicinal fungicides is of considerable interest to the medicinal chemistry community.

Core Application: Synthesis of Cyproconazole: The principal application of this compound in medicinal chemistry is as a starting material for the synthesis of Cyproconazole.[1] Cyproconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to protect crops such as cereals, coffee, and fruit trees from a variety of fungal diseases.[2][3] Its high efficacy and systemic action make it a crucial tool in crop protection.[3]

Mechanism of Action of Cyproconazole: Cyproconazole, and other azole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] The inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to the cessation of fungal growth and eventual cell death.[3][4] This targeted mechanism of action provides a high degree of selectivity for fungal pathogens.

Spectrum of Activity of Cyproconazole: Cyproconazole exhibits a broad spectrum of activity against various fungal pathogens. In agricultural settings, it is effective against rusts, powdery mildew, and leaf spot diseases.[3]

Relevance to Human Health: While primarily used in agriculture, the study of compounds like cyproconazole is relevant to human medicinal chemistry. The emergence of resistance to existing antifungal drugs in clinical settings necessitates the exploration of new antifungal agents. Cyproconazole has been shown to have in vitro activity against the human pathogen Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) range of 0.064-0.128 µg/mL for wild-type isolates.[6] This suggests that derivatives based on the cyproconazole scaffold could be investigated for their potential as treatments for human fungal infections. However, it is important to note that cyproconazole itself is not approved for human use and has shown potential for liver toxicity in animal studies.[2]

Quantitative Data

Table 1: Antifungal Activity of Cyproconazole

Fungal SpeciesActivity MetricValueReference
Aspergillus fumigatus (wild type)MIC Range0.064-0.128 µg/mL[6]

Experimental Protocols

Synthesis of Cyproconazole from this compound

The following protocol is a generalized procedure derived from the patent literature and represents a common synthetic route to Cyproconazole.

Step 1: Epoxidation of this compound

This step involves the formation of an epoxide intermediate from the starting ketone.

  • Reactants:

    • This compound

    • Sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and a base)

    • Base (e.g., potassium hydroxide)

    • Solvent (e.g., a weakly polar organic solvent)

  • Procedure:

    • To a solution of the sulfur ylide in a suitable solvent, add this compound.

    • The reaction is typically carried out at a controlled temperature, for example, between 10-50°C.

    • After the reaction is complete, the mixture is washed and the solvent is removed to yield the crude epoxide intermediate, 2-(2,4-dichlorophenyl)-2-(1-cyclopropylethyl)oxirane.

Step 2: Ring-opening of the Epoxide with 1,2,4-Triazole

The epoxide intermediate is then reacted with 1,2,4-triazole to introduce the triazole moiety.

  • Reactants:

    • 2-(2,4-dichlorophenyl)-2-(1-cyclopropylethyl)oxirane

    • 1,2,4-triazole

    • Catalyst/Base (e.g., potassium hydroxide)

    • Solvent (e.g., a polar solvent like N,N-dimethylformamide)

  • Procedure:

    • The epoxide intermediate is dissolved in a polar solvent.

    • 1,2,4-triazole and a catalyst are added to the solution.

    • The mixture is heated to facilitate the condensation reaction.

    • Upon completion, the solvent is removed to yield the crude Cyproconazole product.

Step 3: Purification of Cyproconazole

The crude product is purified to obtain high-purity Cyproconazole.

  • Procedure:

    • The crude product is dissolved in an organic solvent.

    • An inorganic acid is added to form the salt of Cyproconazole, which precipitates.

    • The salt is filtered, washed, and then neutralized with a base in water to de-acidify.

    • The resulting solid is filtered, washed with water, and dried to yield the final, high-purity Cyproconazole.

Visualizations

Signaling Pathways and Experimental Workflows

Cyproconazole_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_intermediate Intermediate cluster_step2 Step 2: Ring-opening cluster_product Final Product Ketone This compound Epoxidation Reaction with Sulfur Ylide Ketone->Epoxidation Epoxide 2-(2,4-dichlorophenyl)-2- (1-cyclopropylethyl)oxirane Epoxidation->Epoxide RingOpening Condensation with 1,2,4-Triazole Epoxide->RingOpening Cyproconazole Cyproconazole RingOpening->Cyproconazole

Caption: Synthetic workflow for Cyproconazole.

Ergosterol_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Key Enzyme cluster_inhibitor Inhibitor cluster_outcome Outcome Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase acts on Intermediate Epoxy-intermediate Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption depletion leads to Demethylase->Intermediate Demethylase->Disruption Cyproconazole Cyproconazole Cyproconazole->Demethylase inhibits

Caption: Mechanism of action of Cyproconazole.

References

Application Notes and Protocols: Cyclopropyl 2,4-dichlorophenyl ketone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structure combines two key pharmacophores: a cyclopropyl ring, known to enhance metabolic stability and binding affinity, and a 2,4-dichlorophenyl moiety, a common feature in many bioactive molecules.[1][2][3] Multi-component reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of complex and diverse molecular scaffolds in a single, atom-economical step.

This document outlines the application of this compound in a modified Biginelli three-component reaction, a cornerstone of heterocyclic chemistry. The products of this reaction, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are a "privileged scaffold" known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[4][5][6][7] These notes provide detailed protocols for the synthesis and subsequent biological evaluation of novel DHPMs derived from the title ketone.

Application: Synthesis of Dihydropyrimidinone Analogs

The primary application of this compound in this context is its use as the carbonyl component in a Biginelli-type condensation reaction. This one-pot synthesis involves the acid-catalyzed reaction between the ketone, an appropriate aldehyde, and urea (or thiourea) to yield highly functionalized dihydropyrimidinone derivatives.[6][8][9]

Pharmacological Relevance of Dihydropyrimidinones (DHPMs)

DHPMs are of significant interest to the pharmaceutical industry due to their diverse biological activities.[2][4][5]

  • Anticancer Activity: Many DHPM derivatives exhibit potent anticancer properties.[10][11][12] A well-known example is Monastrol, which acts as a specific inhibitor of the mitotic kinesin Eg5.[11][13] Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[11] The synthesized DHPMs from this compound are therefore promising candidates for evaluation as novel anticancer agents.[10][14]

  • Anti-inflammatory Activity: DHPMs have also been identified as potent anti-inflammatory agents.[3][4][15] Their mechanism of action often involves the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins.[15] Additionally, certain DHPMs can suppress the levels of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

  • Other Activities: The DHPM scaffold is also associated with a range of other biological effects, including calcium channel modulation, and antibacterial, antiviral, and antihypertensive activities.[4][8][16]

Data Presentation

The following table summarizes representative quantitative data for a Biginelli-type reaction, demonstrating typical yields and reaction times that can be expected.

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Ref.
14-ChlorobenzaldehydeYb(OTf)₃ (10)Acetonitrile495[17]
2BenzaldehydeHClEthanol1875-85[18]
33-NitrobenzaldehydeInCl₃ (15)THF692[17]
44-MethoxybenzaldehydeLiClO₄ (20)Acetonitrile589[17]
5Thiophene-2-carboxaldehydep-TSA (15)Ethanol785[19]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dihydropyrimidinones

This protocol describes a representative one-pot synthesis of a dihydropyrimidinone derivative using this compound via an acid-catalyzed Biginelli-type reaction.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)[17]

  • Solvent (e.g., Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), the selected aromatic aldehyde (1.1 eq), urea (1.5 eq), and the catalyst (e.g., 10 mol% Yb(OTf)₃).[17]

  • Add the solvent (e.g., acetonitrile, 20 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion of the reaction (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure dihydropyrimidinone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol is for assessing the cytotoxic activity of the synthesized DHPMs against a human cancer cell line, such as A549 (lung adenocarcinoma).[11]

Materials:

  • Synthesized DHPM compounds

  • A549 human lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM and incubate for 24 hours.

  • Prepare stock solutions of the synthesized DHPM compounds in DMSO. Create a series of dilutions in fresh medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol measures the ability of the synthesized DHPMs to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Synthesized DHPM compounds

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for COX-1)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized DHPM compounds and controls in the reaction buffer.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme preparation.

  • Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate, arachidonic acid, to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37 °C.

  • Stop the reaction and add the detection probe according to the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the untreated control.

  • Determine the IC₅₀ values for both COX-1 and COX-2 inhibition to assess the potency and selectivity of the compounds.

Visualizations

G cluster_0 Synthesis Workflow A Reactants (Ketone, Aldehyde, Urea) B One-Pot Reaction (Acid Catalyst, Reflux) A->B C Work-up (Precipitation & Filtration) B->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Pure DHPM Product E->F

Caption: Workflow for the synthesis of DHPMs.

G cluster_1 Biginelli Reaction Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion (Intermediate) Aldehyde->Iminium + H⁺ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Keto_Enol Ketone Enol Keto_Enol->Adduct + Nucleophilic Attack DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration H2O H₂O

Caption: Proposed Biginelli reaction mechanism.

G cluster_2 Anticancer Mechanism of DHPMs Mitosis Normal Mitosis Eg5 Kinesin Eg5 Motor Protein Mitosis->Eg5 Spindle Bipolar Spindle Formation Separation Chromosome Separation Spindle->Separation Eg5->Spindle Arrest Mitotic Arrest (Monoastral Spindle) Eg5->Arrest Division Cell Division Separation->Division DHPM DHPM Inhibitor (e.g., Monastrol) DHPM->Eg5 Inhibits Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: DHPM-mediated inhibition of Eg5 in mitosis.

G cluster_3 Anti-inflammatory Mechanism of DHPMs Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂) (Pro-inflammatory) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation DHPM DHPM Inhibitor DHPM->COX Inhibits

Caption: DHPM-mediated inhibition of COX enzymes.

References

Catalytic Applications of Cyclopropyl 2,4-dichlorophenyl Ketone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone is a versatile synthetic intermediate possessing a unique combination of a strained cyclopropyl ring and an electron-deficient aromatic moiety. These structural features make it an attractive substrate for a variety of catalytic transformations, enabling the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. The high ring strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions, while the ketone functionality allows for a range of catalytic activation modes. This document provides an overview of key catalytic applications involving aryl cyclopropyl ketones, with protocols adapted for this compound.

Aryl cyclopropyl ketones are valuable precursors for the synthesis of five-membered carbocycles through photocatalytic [3+2] cycloadditions. Furthermore, they can undergo various transition-metal-catalyzed ring-opening and cross-coupling reactions to yield functionalized linear chains. Organocatalytic methods also exist for the rearrangement of cyclopropyl ketones into heterocyclic systems. The 2,4-dichloro substitution on the phenyl ring is anticipated to enhance the electrophilicity of the ketone and influence the reactivity and regioselectivity of these transformations.

Enantioselective Photocatalytic [3+2] Cycloaddition with Alkenes

Visible-light photoredox catalysis offers a mild and efficient method for the [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes to generate densely functionalized cyclopentanes. A dual-catalyst system, comprising a photoredox catalyst and a chiral Lewis acid, can achieve high enantioselectivity in this transformation.

Reaction Principle

The proposed mechanism involves the excitation of a photoredox catalyst by visible light. The excited catalyst then reduces the Lewis acid-activated aryl cyclopropyl ketone to a ketyl radical anion. This is followed by the ring-opening of the cyclopropyl group to form a more stable distonic radical anion, which then adds to an alkene partner. Subsequent radical cyclization and back electron transfer regenerate the photocatalyst and yield the cyclopentane product.

Caption: Dual-catalyst photocatalytic [3+2] cycloaddition.

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)

  • Chiral Lewis acid catalyst (e.g., a chiral scandium(III) complex)

  • Sacrificial electron donor (e.g., Hantzsch ester)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

Procedure:

  • To an oven-dried Schlenk tube, add the chiral Lewis acid catalyst (10 mol%).

  • Add this compound (1.0 equiv.), the alkene (1.5 equiv.), the photoredox catalyst (1-2 mol%), and the sacrificial electron donor (1.2 equiv.).

  • Place the tube under an inert atmosphere (e.g., argon).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cyclopentane product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Representative Data for Aryl Cyclopropyl Ketone Cycloadditions
EntryAryl GroupAlkeneCatalyst SystemYield (%)dree (%)
1PhenylStyreneRu(bpy)₃²⁺ / Sc(OTf)₃-Box85>20:195
24-MethoxyphenylIndeneIr(ppy)₃ / Mg(ClO₄)₂-PyBox7810:192
34-Chlorophenylα-MethylstyreneRu(bpy)₃²⁺ / Sc(OTf)₃-Box82>20:197

Note: Data is representative of general aryl cyclopropyl ketones and not specific to the 2,4-dichloro-substituted analog.

Nickel-Catalyzed Reductive Ring-Opening Cross-Coupling

Nickel catalysis can be employed for the cross-coupling of aryl cyclopropyl ketones with organometallic reagents, leading to the formation of γ-substituted silyl enol ethers. This transformation provides access to linear products that are not readily synthesized through conventional methods.

Reaction Principle

The reaction is believed to proceed through the oxidative addition of the cyclopropyl C-C bond to a low-valent nickel catalyst. The resulting nickelacyclobutane intermediate can then undergo transmetalation with an organozinc reagent, followed by reductive elimination to furnish the desired product.

G Ketone This compound Ox_add Nickelacyclobutane Intermediate Ketone->Ox_add + Ni(0) Ni_cat Ni(0) Catalyst Transmetalation Transmetalation Ox_add->Transmetalation + R-ZnX Organozinc Organozinc Reagent (R-ZnX) Red_elim Reductive Elimination Transmetalation->Red_elim Red_elim->Ni_cat Regeneration Product γ-Substituted Silyl Enol Ether Red_elim->Product

Caption: Nickel-catalyzed ring-opening cross-coupling.

Experimental Protocol

Materials:

  • This compound

  • Organozinc reagent (e.g., Phenylzinc chloride)

  • Nickel catalyst (e.g., Ni(cod)₂)

  • Ligand (e.g., a phosphine ligand)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • In a glovebox, to an oven-dried vial, add the nickel catalyst (5 mol%) and the ligand (10 mol%).

  • Add anhydrous solvent, followed by this compound (1.0 equiv.) and TMSCl (1.5 equiv.).

  • Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Nickel-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones
EntryAryl GroupOrganozinc ReagentLigandYield (%)
1PhenylPhZnClPPh₃75
24-TolylMeZnClPCy₃82
34-FluorophenylVinylZnBrdppe71

Note: Data is representative of general aryl cyclopropyl ketones and not specific to the 2,4-dichloro-substituted analog.

Asymmetric Ring-Opening with β-Naphthols Catalyzed by a Chiral N,N′-Dioxide-Scandium(III) Complex

A catalytic asymmetric ring-opening of aryl cyclopropyl ketones with β-naphthols can be achieved using a chiral N,N′-dioxide/scandium(III) complex. This reaction provides an efficient route to chiral β-naphthol derivatives.

Reaction Principle

The chiral scandium(III) complex acts as a Lewis acid, activating the ketone towards nucleophilic attack by the β-naphthol. The chiral ligand environment dictates the stereochemical outcome of the ring-opening reaction.

G Ketone Cyclopropyl 2,4-dichlorophenyl Ketone Intermediate Ternary Complex Ketone->Intermediate Naphthol β-Naphthol Naphthol->Intermediate Catalyst Chiral Sc(III) Complex Catalyst->Intermediate Coordination Product Chiral β-Naphthol Derivative Intermediate->Product Ring-Opening Attack Product->Catalyst Release

Caption: Asymmetric ring-opening with a chiral Sc(III) complex.

Experimental Protocol

Materials:

  • This compound

  • β-Naphthol

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral N,N′-dioxide ligand

  • Anhydrous solvent (e.g., Ethyl acetate)

Procedure:

  • To a flame-dried reaction vessel, add Sc(OTf)₃ (10 mol%) and the chiral N,N′-dioxide ligand (11 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add this compound (1.0 equiv.) and β-naphthol (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral β-naphthol derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Data for Asymmetric Ring-Opening of Aryl Cyclopropyl Ketones
EntryAryl Groupβ-NaphtholYield (%)ee (%)
1Phenyl2-Naphthol9997
24-Bromophenyl2-Naphthol9595
32-Naphthyl2-Naphthol8892

Note: Data is representative of general aryl cyclopropyl ketones and not specific to the 2,4-dichloro-substituted analog.

Application Notes and Protocols for Nucleophilic Addition to Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common nucleophilic addition reactions—Grignard, Reduction, and Wittig-type reactions—to the carbonyl group of Cyclopropyl 2,4-dichlorophenyl ketone. This ketone is a valuable building block in the synthesis of various chemical entities, and understanding its reactivity with nucleophiles is crucial for its application in medicinal chemistry and materials science.

The presence of the 2,4-dichloro substitution pattern on the phenyl ring renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. However, the ortho-chloro group may also introduce steric hindrance, which can influence reaction kinetics and stereoselectivity. The protocols provided herein are adapted from established methodologies for structurally similar aryl cyclopropyl ketones and are intended to serve as a starting point for laboratory investigation.

Grignard Reaction: Synthesis of Tertiary Alcohols

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of tertiary alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone.

Experimental Protocol: Addition of Methylmagnesium Bromide

Objective: To synthesize 1-(2,4-dichlorophenyl)-1-cyclopropyl-1-ethanol.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • Reagent Charging: Allow the flask to cool to room temperature. Charge the flask with this compound (1.0 eq) dissolved in anhydrous diethyl ether (50 mL).

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Characterization: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-(2,4-dichlorophenyl)-1-cyclopropyl-1-ethanol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0229.0810
Methylmagnesium bromide1.2119.2312
Product (Theoretical)
1-(2,4-dichlorophenyl)-1-cyclopropyl-1-ethanol-245.12~8.5 (85% yield)

Logical Workflow for Grignard Reaction

Grignard_Workflow start Start setup Flame-dry glassware under N2 start->setup charge Charge ketone and anhydrous ether setup->charge cool_add Cool to 0°C and add Grignard reagent charge->cool_add react Stir at room temperature cool_add->react quench Quench with sat. NH4Cl (aq) react->quench workup Extract with ether and dry quench->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for the Grignard synthesis of a tertiary alcohol.

Reduction Reaction: Synthesis of Secondary Alcohols

The reduction of the ketone with a mild reducing agent like sodium borohydride yields the corresponding secondary alcohol. This reaction is typically high-yielding and chemoselective for the carbonyl group.

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize (2,4-dichlorophenyl)(cyclopropyl)methanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Remove the methanol under reduced pressure. Add deionized water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude secondary alcohol.

  • Characterization: Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (2,4-dichlorophenyl)(cyclopropyl)methanol. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0229.0810
Sodium borohydride1.537.8315
Product (Theoretical)
(2,4-dichlorophenyl)(cyclopropyl)methanol-231.09~9.2 (92% yield)

Signaling Pathway for Ketone Reduction

Reduction_Pathway ketone This compound alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride Hydride (H⁻) from NaBH₄ hydride->alkoxide alcohol (2,4-dichlorophenyl)(cyclopropyl)methanol alkoxide->alcohol Protonation methanol Methanol (Proton Source) methanol->alcohol

Caption: Mechanism of sodium borohydride reduction.

Horner-Wadsworth-Emmons Reaction: Synthesis of Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds. It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, often favoring the formation of (E)-alkenes.

Experimental Protocol: HWE Olefination

Objective: To synthesize 1-(2-(2,4-dichlorophenyl)-2-cyclopropylvinyl)ethane.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware under inert atmosphere

  • Magnetic stirrer

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (30 mL). Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Ketone Addition: Cool the resulting phosphonate carbanion solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Work-up: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired alkene.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and stereoselectivity (E/Z ratio).

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
This compound1.0229.0810
Triethyl phosphonoacetate1.2224.1612
Sodium hydride (60%)1.224.0012
Product (Theoretical)
Ethyl 2-(2,4-dichlorophenyl)-2-cyclopropylacrylate-299.16~7.5 (75% yield)

Experimental Workflow for HWE Reaction

HWE_Workflow start Start ylide_gen Generate phosphonate carbanion with NaH in THF start->ylide_gen ketone_add Add ketone solution at 0°C ylide_gen->ketone_add react Stir overnight at room temperature ketone_add->react quench Quench with sat. NaHCO3 (aq) react->quench workup Extract with ethyl acetate and dry quench->workup purify Purify by column chromatography workup->purify end Characterize Alkene Product purify->end

Caption: Workflow for the Horner-Wadsworth-Emmons olefination.

Application Notes and Protocols: Cyclopropyl 2,4-Dichlorophenyl Ketone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of cyclopropyl 2,4-dichlorophenyl ketone as a valuable intermediate in pharmaceutical research and development. The unique structural motif of a cyclopropyl ketone attached to a dichlorinated phenyl ring offers a versatile scaffold for the synthesis of novel bioactive molecules, particularly in the field of antifungal agents.

Introduction

Cyclopropyl ketones are a significant class of compounds in medicinal chemistry. The presence of the cyclopropyl group can enhance the metabolic stability, potency, and binding affinity of a drug molecule to its target.[1] This is attributed to the unique conformational constraints and electronic properties of the three-membered ring. When incorporated into an aromatic system, such as the 2,4-dichlorophenyl group, it provides a key building block for a range of pharmaceutical agents.

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates for prominent antifungal agents, such as cyproconazole and epoxiconazole, makes it a compound of high interest. These notes will detail the synthesis of this compound and a closely related, commercially significant pharmaceutical intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which is a direct precursor to the fungicide cyproconazole.

Synthesis of this compound

The most direct and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Method 1: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.

Reaction Scheme:

Friedel-Crafts Acylation Synthesis of this compound sub 1,3-Dichlorobenzene + Cyclopropanecarbonyl Chloride reagent AlCl3 Dichloromethane 0°C to rt sub->reagent prod This compound reagent->prod

Caption: Friedel-Crafts acylation reaction pathway.

Experimental Protocol:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to prevent moisture ingress.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Cyclopropanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (20 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Substrate: 1,3-Dichlorobenzene (1.2 equivalents) is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at 0-5 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Predicted):

ParameterValue
Yield 75-85%
Purity (by GC) >98%
Appearance Colorless to pale yellow oil
Method 2: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent, cyclopropylmagnesium bromide, with 2,4-dichlorobenzoyl chloride.

Reaction Scheme:

Grignard Reaction Grignard Synthesis of this compound sub Cyclopropylmagnesium bromide + 2,4-Dichlorobenzoyl chloride reagent Anhydrous THF -78°C to rt sub->reagent prod This compound reagent->prod

Caption: Grignard reaction pathway.

Experimental Protocol:

  • Grignard Reagent Preparation: In a dry flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF is added dropwise to initiate the formation of cyclopropylmagnesium bromide.[4]

  • Reaction Setup: A separate dry three-necked flask is charged with 2,4-dichlorobenzoyl chloride (1.0 equivalent) and anhydrous THF and cooled to -78 °C.

  • Addition: The freshly prepared Grignard reagent is added dropwise to the solution of 2,4-dichlorobenzoyl chloride, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data (Predicted):

ParameterValue
Yield 60-70%
Purity (by GC) >97%
Appearance Colorless to pale yellow oil

Application in the Synthesis of Cyproconazole Intermediate

While this compound is a valuable synthetic target, a closely related analogue, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a well-established key intermediate in the industrial synthesis of the broad-spectrum triazole fungicide, cyproconazole.[5][6]

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

This intermediate can be synthesized via several routes, including the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropanoyl chloride or through a multi-step synthesis starting from 4-chlorophenylacetonitrile and cyclopropyl methyl ketone.[3] A patented method involves the oxidation of 2-(4-chlorophenyl)-3-cyclopropylbutyronitrile.[7]

Experimental Workflow for Cyproconazole Synthesis:

Cyproconazole Synthesis Workflow Workflow for the Synthesis of Cyproconazole A 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone B Epoxidation A->B Sulfur Ylide C Epoxide Intermediate B->C D Ring-opening with 1,2,4-Triazole C->D Base, Solvent E Cyproconazole D->E

Caption: Synthetic workflow from the key intermediate to Cyproconazole.

Protocol for a Key Step: Epoxidation of the Intermediate

The following protocol is adapted from a patented method for the synthesis of a cyproconazole precursor.[5]

  • Reaction Setup: A solution of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (1.0 equivalent) is prepared in a suitable aprotic solvent such as toluene or THF in a reaction vessel.

  • Ylide Formation: In a separate flask, a sulfur ylide is generated in situ, for example, from trimethylsulfonium iodide and a strong base like sodium hydride in DMSO.

  • Epoxidation: The sulfur ylide solution is added to the ketone solution at a controlled temperature, typically between 10-50 °C. The reaction progress is monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with brine, and dried.

  • Isolation: The solvent is removed under reduced pressure to yield the crude epoxide intermediate, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane.

Subsequent Ring-Opening Reaction:

The resulting epoxide is then reacted with 1,2,4-triazole in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like DMF to yield cyproconazole.[8]

Quantitative Data for Cyproconazole Synthesis Steps (Representative):

StepReactantsReagents/ConditionsProductYield
Epoxidation 1-(4-chlorophenyl)-2-cyclopropyl-1-propanoneTrimethylsulfonium iodide, NaH, DMSO/Toluene, 25-30°C2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane~90%
Ring-Opening Epoxide Intermediate, 1,2,4-TriazoleNaOH, DMF, 80-90°CCyproconazole~85%

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical compounds. The established synthetic routes, primarily through Friedel-Crafts acylation, provide a reliable means for its preparation. Its structural analogy to key intermediates for successful antifungal agents like cyproconazole highlights its potential in the development of new therapeutic agents. The detailed protocols and synthetic workflows provided herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl 2,4-Dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing Cyclopropyl 2,4-dichlorophenyl ketone as a key building block. This versatile substrate, possessing two distinct chlorine atoms on the aromatic ring, offers opportunities for selective functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications.

The inherent reactivity differences between the C2 and C4 positions on the 2,4-dichlorophenyl ring, influenced by steric and electronic factors, allow for site-selective cross-coupling reactions. Generally, the chlorine atom at the C4 position is more sterically accessible and electronically favorable for oxidative addition to the palladium catalyst, often leading to preferential reaction at this site. However, selectivity can be tuned by the choice of catalyst, ligand, and reaction conditions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] In the case of this compound, this reaction enables the introduction of a variety of aryl and vinyl substituents.

General Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[1]
22,4-DichlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane801692 (C4)[3]
31-Bromo-2,4-dichlorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285 (C4)[1]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., Toluene/H₂O, 5:1, 5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Solvent System reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to specified temperature inert->heat stir Stir for specified time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor extract Aqueous Work-up & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[4][5] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

General Reaction Scheme:

Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001898[6]
22,4-DichloropyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102485 (C4)[4]
31-Bromo-2,4-dichlorobenzenen-HexylaminePd(OAc)₂ (1)P(t-Bu)₃ (2)NaOtBuDioxane801691 (C4)[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol).

  • Add this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Remove the tube from the glovebox, add the amine (1.2 mmol) and the solvent (e.g., toluene, 5 mL) under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the designated time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_Aryl->PdII_Amine R₂NH Ligand_Exch Amine Coordination (R₂NH) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Red_Elim Reductive Elimination

References

Application Notes and Protocols for Stereoselective Reactions of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective reactions involving cyclopropyl 2,4-dichlorophenyl ketone, a key intermediate in the synthesis of various chiral compounds. The protocols outlined below focus on asymmetric reduction, a crucial transformation for producing enantiomerically enriched alcohols that serve as valuable building blocks in medicinal chemistry and materials science.

Asymmetric Reduction of this compound

The conversion of the prochiral this compound into a chiral alcohol, cyclopropyl(2,4-dichlorophenyl)methanol, is a pivotal step in many synthetic pathways. High enantioselectivity is often a critical requirement for the biological activity of the final product. Two primary methodologies, biocatalytic reduction and asymmetric transfer hydrogenation, have emerged as effective strategies.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity under mild reaction conditions. While a specific protocol for the direct enzymatic reduction of this compound is not widely published, extensive research on structurally similar ketones, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, provides a strong foundation for protocol development.[1]

Logical Workflow for Biocatalytic Reduction Development

cluster_screening Enzyme Screening cluster_optimization Optimization cluster_scaleup Scale-Up s1 Select diverse ketoreductase (KRED) library s2 Perform small-scale reactions with this compound s1->s2 s3 Analyze conversion and enantiomeric excess (ee) by chiral HPLC/GC s2->s3 o1 Select best performing KRED s3->o1 Identify hit(s) o2 Optimize reaction parameters (pH, temp, co-solvent, substrate loading) o1->o2 o3 Implement cofactor regeneration system (e.g., GDH/glucose) o2->o3 sc1 Perform preparative scale reaction o3->sc1 Optimized protocol sc2 Product isolation and purification sc1->sc2

Caption: Workflow for developing a biocatalytic reduction process.

Experimental Protocol: Screening of Ketoreductases

This protocol is a general guideline for the initial screening of a ketoreductase library for the asymmetric reduction of this compound.

Materials:

  • This compound

  • Ketoreductase (KRED) library (lyophilized powders or solutions)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (co-solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes or 96-well plates

  • Incubator shaker

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in isopropanol).

  • In a microcentrifuge tube, add 880 µL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 1-5 mg of a specific KRED from the library.

  • Add 1 mg of NADP⁺ (or NAD⁺, depending on the KRED's cofactor preference).

  • Add 5 mg of GDH and 10 mg of D-glucose for cofactor regeneration.

  • Pre-incubate the mixture at 30°C for 10 minutes with gentle shaking.

  • Start the reaction by adding 10 µL of the substrate stock solution (final concentration ~1 mM).

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Quench the reaction by adding 500 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube, dry with anhydrous sodium sulfate, and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee).

Quantitative Data from Analogous Biocatalytic Reductions

The following table summarizes the results for the enzymatic reduction of a structurally similar substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which can serve as a benchmark for expected performance.

Enzyme SourceSubstrate ConcentrationYield (%)Enantiomeric Excess (ee) (%)Reference
Scheffersomyces stipitis CBS 604567 g/L88.2>99.9[1]
Candida macedoniensis AKU 4588Not specified>99>99[1]
Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones. This technique typically involves a chiral transition metal catalyst (e.g., Ruthenium or Rhodium) and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Experimental Workflow for Asymmetric Transfer Hydrogenation

r1 Dissolve ketone and catalyst in solvent r2 Add hydrogen donor r1->r2 r3 Heat reaction mixture r2->r3 r4 Monitor reaction progress (TLC/GC) r3->r4 r5 Work-up and purification r4->r5 r6 Analyze stereoselectivity (chiral HPLC/GC) r5->r6

Caption: General workflow for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru-catalyst

This protocol is a representative example and may require optimization for the specific substrate.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (S,S)-TsDPEN (e.g., 0.011 mmol, 2.2 mol%).

  • Add anhydrous DCM (e.g., 5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Add this compound (e.g., 0.5 mmol, 100 mol%).

  • Add the formic acid/triethylamine azeotrope (e.g., 0.5 mL) as the hydrogen source.

  • Stir the reaction mixture at a specified temperature (e.g., 28-40°C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield and enantiomeric excess of the resulting cyclopropyl(2,4-dichlorophenyl)methanol by chiral HPLC or GC.

Comparative Quantitative Data for ATH of Aryl Ketones

The following table provides data for the ATH of a similar aryl ketone, 4-chloroacetophenone, which can be used to estimate the potential efficacy of this method.

Catalyst/Pre-catalystLigandHydrogen DonorYield (%)e.e. (%)Configuration
RuCl--INVALID-LINK--(S,S)-TsDPENHCOOH/NEt₃>9598(R)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOH>9997(R)

Conclusion

Both biocatalytic reduction and asymmetric transfer hydrogenation present viable and highly stereoselective methods for the synthesis of chiral cyclopropyl(2,4-dichlorophenyl)methanol from its corresponding ketone. The choice of method will depend on factors such as the availability of a suitable ketoreductase, cost of the metal catalyst and ligand, and desired scale of the reaction. The provided protocols and workflows offer a solid starting point for researchers and drug development professionals to establish robust and efficient stereoselective syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. The primary synthesis route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from cyclopropanecarbonyl chloride and AlCl₃, attacks the 1,3-dichlorobenzene ring.[1]

Q2: What are the critical parameters for a successful synthesis?

Success in this synthesis hinges on several key factors:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated by any water present in the reagents or glassware.[1]

  • Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a stable complex with the Lewis acid, rendering it inactive.[1]

  • Temperature Control: The reaction temperature must be carefully controlled. Initial addition of reagents is often done at low temperatures (e.g., 0-5 °C) to manage the exothermic reaction, followed by a period at room temperature or gentle heating to ensure completion.

  • Reagent Purity: The purity of 1,3-dichlorobenzene, cyclopropanecarbonyl chloride, and the Lewis acid catalyst is crucial to prevent side reactions and ensure a high yield.

Q3: What is the expected regioselectivity? Will I get other isomers?

In the Friedel-Crafts acylation of 1,3-dichlorobenzene (m-dichlorobenzene), the incoming acyl group is directed by the two chlorine atoms. Both are ortho, para-directing but deactivating. The primary product expected is This compound . However, the formation of a minor amount of the Cyclopropyl 2,6-dichlorophenyl ketone isomer is possible.[2] Studies on the benzoylation of m-dichlorobenzene have shown that the 2,4-isomer is the main product, with the 2,6-isomer formed in smaller quantities.[2]

Q4: What are the common methods for purifying the final product?

Following an aqueous workup to quench the reaction and remove the catalyst, the crude product is often an oil or solid. The most common purification methods are:

  • Column Chromatography: Using silica gel with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is effective for separating the desired product from impurities and isomers.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Ketone

Possible Cause Recommended Solution Citation
Inactive Catalyst The AlCl₃ catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened container of AlCl₃. If the catalyst appears clumpy, it has likely been compromised.[1]
Insufficient Catalyst The product ketone forms a complex with AlCl₃, effectively consuming it. Use at least a stoichiometric amount (1.0 to 1.5 equivalents) of AlCl₃ relative to the limiting reagent.[1]
Deactivated Aromatic Ring 1,3-Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms. The reaction may require gentle heating (e.g., 40-60 °C) after the initial addition to proceed at a reasonable rate.[1]
Poor Quality Reagents Impurities in the starting materials can inhibit the reaction. Ensure the purity of cyclopropanecarbonyl chloride and 1,3-dichlorobenzene.[1]

Problem 2: Formation of Multiple Products or Unexpected Byproducts

Possible Cause Recommended Solution Citation
Isomer Formation Acylation of 1,3-dichlorobenzene can yield both the 2,4- and 2,6-dichloro isomers. While the 2,4-isomer is typically major, the ratio can be influenced by reaction conditions. Careful purification by column chromatography is usually required to separate them.[2]
High Reaction Temperature Running the reaction at too high a temperature can lead to decomposition and the formation of tar-like materials, significantly reducing the yield of the purified product. Maintain careful temperature control throughout the reaction.
Rearrangement of Acylium Ion While less common for acylation compared to alkylation, side reactions can occur. The cyclopropyl group itself can be sensitive to strongly acidic conditions, although it is generally stable under Friedel-Crafts conditions.

Problem 3: Difficulties During Workup and Purification

Possible Cause Recommended Solution Citation
Emulsion During Quenching Quenching the reaction mixture with water can lead to stubborn emulsions. To avoid this, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1]
Co-eluting Impurities The desired 2,4-isomer and the minor 2,6-isomer may have similar polarities, making separation by column chromatography challenging. Use a shallow solvent gradient and carefully monitor fractions by TLC.
Product is an Oil The product may not crystallize easily. If recrystallization fails, purification by column chromatography is the recommended alternative.

Data on Reaction Parameters (Illustrative)

The following table presents illustrative data based on typical outcomes for Friedel-Crafts acylation reactions to demonstrate the impact of key parameters on yield.

Entry AlCl₃ (Equivalents) Temperature (°C) Reaction Time (h) Illustrative Yield (%) Notes
10.5254< 10%Sub-stoichiometric catalyst is insufficient.
21.10 → 25475%Standard conditions, good yield expected.
31.160460%Higher temperature may increase side reactions.
41.50 → 25480%A slight excess of catalyst can improve yield.
51.10 → 25145%Incomplete reaction with shorter time.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aromatic Substrate Addition: Following the acyl chloride addition, add 1,3-dichlorobenzene (1.2 equivalents) dropwise via the dropping funnel, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start: Reagents & Setup setup 1. Suspend AlCl₃ in anhydrous DCM at 0°C start->setup add_acyl 2. Add Cyclopropanecarbonyl Chloride dropwise at 0°C setup->add_acyl add_arene 3. Add 1,3-Dichlorobenzene dropwise at 0°C add_acyl->add_arene react 4. Stir at 0°C, then warm to Room Temp add_arene->react workup 5. Quench with Ice/HCl react->workup extract 6. Extract with DCM workup->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem: Low or No Yield check_catalyst Is the AlCl₃ fresh and were anhydrous conditions used? start->check_catalyst check_stoich Was a stoichiometric amount (≥1.0 eq.) of AlCl₃ used? check_catalyst->check_stoich Yes sol_catalyst Solution: Use fresh, anhydrous reagents and flame-dried glassware. check_catalyst->sol_catalyst No check_temp Was the reaction allowed to warm and stir for a sufficient time (2-4h)? check_stoich->check_temp Yes sol_stoich Solution: Increase AlCl₃ loading to 1.1 - 1.5 equivalents. check_stoich->sol_stoich No sol_temp Solution: Increase reaction time or apply gentle heating (40°C). check_temp->sol_temp No review Review overall procedure and reagent purity. check_temp->review Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude "Cyclopropyl 2,4-dichlorophenyl ketone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of crude "Cyclopropyl 2,4-dichlorophenyl ketone".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude "this compound"?

A1: The primary and most versatile method for purifying "this compound" is column chromatography using silica gel.[1][2] Recrystallization can also be a highly effective technique for obtaining a product with high purity, assuming a suitable solvent can be identified.[1][3] For volatile impurities, distillation might be considered as a preliminary purification step.[4]

Q2: What are the likely impurities in my crude "this compound" reaction mixture?

A2: Potential impurities largely depend on the synthetic route employed. If a Friedel-Crafts acylation was used to synthesize the ketone, common impurities could include unreacted starting materials (e.g., 1,3-dichlorobenzene and cyclopropanecarbonyl chloride), polysubstituted byproducts, and residual Lewis acid catalyst.[1] Other potential impurities could be side products from the reaction or degradation products if the compound is unstable under the reaction or purification conditions.[5]

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by using Thin Layer Chromatography (TLC).[1] A good starting point for aryl ketones is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate or acetone.[1] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for "this compound", as this generally allows for good separation from impurities.[1]

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography is a viable alternative. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used. This can be particularly useful if the impurities are more polar than the desired product.

Q5: What level of purity can I expect to achieve with column chromatography?

A5: With a carefully performed column chromatography, it is often possible to achieve a purity of >95%. The final purity should always be confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guide

Issue 1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

  • Probable Cause: Your compound may be very polar or acidic and is strongly adsorbing to the silica gel.

  • Solution:

    • Try a more polar solvent system. A common technique for very polar compounds is to add a small amount of methanol to the mobile phase (e.g., 1-10% methanol in dichloromethane).[5]

    • If your compound is acidic, adding a small amount of acetic acid to the mobile phase can help to improve elution.

    • For basic compounds, adding a small amount of triethylamine or a solution of ammonia in methanol can be effective.[6]

Issue 2: The separation between my product and an impurity is very poor on the TLC and column.

  • Probable Cause: The polarity of the solvent system may not be optimal for resolving the two compounds.

  • Solution:

    • Optimize the solvent system by trying different ratios of the polar and non-polar solvents.

    • Consider using a different solvent system altogether. Sometimes, changing one of the solvents (e.g., using toluene instead of hexanes) can alter the selectivity of the separation.[1]

    • If using a gradient elution, a shallower gradient may improve resolution.[1]

    • If the compounds are still not separating, consider using a different stationary phase, such as alumina or a functionalized silica gel.[1]

Issue 3: My product is coming off the column as an oil, but I expected a solid.

  • Probable Cause: The product may contain residual solvent, or it could be impure, leading to a depression of the melting point. It is also possible that the compound exists as different crystalline forms (polymorphs) or as an amorphous solid.[1]

  • Solution:

    • Ensure all solvent has been removed by placing the product under high vacuum for an extended period. Gentle heating can also help, but be cautious to avoid decomposition.[1]

    • Analyze a small sample by an analytical technique like NMR or GC to check for impurities. If impurities are present, a second purification step may be necessary.[1]

    • To induce crystallization, try dissolving the oil in a minimal amount of a volatile solvent and scratching the inside of the flask with a glass rod. Seeding with a previously obtained crystal can also be effective.[1]

Issue 4: The column runs very slowly or stops running completely.

  • Probable Cause: The column may be packed too tightly, or fine particles of silica may be clogging the frit. In some cases, the compound or an impurity may have crystallized in the column.[5]

  • Solution:

    • Ensure the silica gel is of an appropriate particle size for flash chromatography (typically 40-63 µm).[7][8]

    • Apply positive pressure to the column to increase the flow rate.

    • If crystallization is suspected, you may need to unpack the column and attempt to recover the compound by filtration.[5]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Aryl Ketones

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for moderately polar ketones.[1]
Petroleum Ether / Acetone (9:1 to 2:1)Low to MediumGood alternative to ethyl acetate systems.[1]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighFor more polar ketones or to improve solubility.[1]
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumCan provide different selectivity compared to alkane-based systems.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of "this compound"

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar solvent system determined by TLC (e.g., 95:5 Hexane/Ethyl Acetate).[1]

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure an even and compact bed of silica. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the chromatography solvent or a volatile solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel and add the solution of the crude product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Begin eluting the column with the starting solvent system. Apply positive pressure to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[1]

  • Fraction Collection: Collect fractions in test tubes or vials and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified "this compound".[1]

Mandatory Visualization

Chromatography_Troubleshooting Start Start: Chromatography Issue Check_TLC Review TLC Analysis Start->Check_TLC Poor_Separation Poor Separation? Check_TLC->Poor_Separation No_Movement Compound Not Moving? Check_TLC->No_Movement Slow_Flow Slow/No Flow? Check_TLC->Slow_Flow Oily_Product Product is an Oil? Check_TLC->Oily_Product Optimize_Solvent Optimize Solvent System (Polarity, Composition) Poor_Separation->Optimize_Solvent Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Poor_Separation->Change_Stationary_Phase No Improvement Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Check_Packing Check Column Packing & Apply Pressure Slow_Flow->Check_Packing Yes High_Vacuum Remove Residual Solvent (High Vacuum) Oily_Product->High_Vacuum Yes End_Success Successful Purification Optimize_Solvent->End_Success Add_Modifier Add Modifier (e.g., MeOH, AcOH, TEA) Increase_Polarity->Add_Modifier Still No Movement Increase_Polarity->End_Success Check_Frit Check for Clogged Frit or Crystallization Check_Packing->Check_Frit No Improvement Check_Packing->End_Success Recrystallize Attempt Recrystallization High_Vacuum->Recrystallize Still an Oil High_Vacuum->End_Success Change_Stationary_Phase->End_Success Add_Modifier->End_Success Check_Frit->End_Success Recrystallize->End_Success

Caption: A troubleshooting workflow for common issues encountered during column chromatography.

References

Technical Support Center: Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. Our focus is to address common side reactions and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What are the main side reactions I should be aware of during this synthesis?

A2: The two primary side reactions of concern are:

  • Isomer Formation: Acylation at a different position on the 1,3-dichlorobenzene ring can lead to the formation of the isomeric product, Cyclopropyl 2,6-dichlorophenyl ketone.

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring is susceptible to opening under the strong acidic conditions of the Friedel-Crafts reaction, leading to the formation of various rearranged byproducts.

Q3: How can I minimize the formation of the 2,6-dichloro isomer?

A3: The formation of the 2,4-dichloro isomer is generally favored due to the directing effects of the chlorine atoms on the benzene ring. However, to maximize selectivity, it is crucial to control the reaction temperature. Running the reaction at lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 2,4-isomer.

Q4: What conditions can lead to the opening of the cyclopropyl ring?

A4: The presence of a strong Lewis acid, which is essential for the Friedel-Crafts reaction, can also catalyze the opening of the cyclopropyl ring.[1] This is more likely to occur at higher temperatures and with prolonged reaction times. Careful selection of the Lewis acid and stoichiometric control are important to mitigate this side reaction.

Q5: How can I detect the presence of these side products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for separating and identifying the desired product from its isomer and other byproducts in the crude reaction mixture.[1] 1H and 13C NMR spectroscopy can also be used to characterize the different isomers and identify signals corresponding to ring-opened structures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound - Incomplete reaction. - Significant formation of side products. - Suboptimal reaction conditions (temperature, time).- Ensure all reagents are anhydrous, especially the Lewis acid and solvent. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Optimize the reaction temperature; start at a lower temperature (e.g., 0 °C) and gradually warm up if necessary.
Presence of a significant amount of an isomeric impurity The reaction conditions may favor the formation of the Cyclopropyl 2,6-dichlorophenyl ketone isomer.[2]- Lower the reaction temperature to improve regioselectivity. - Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) which may offer different selectivity profiles.
Detection of byproducts with a higher molecular weight and different fragmentation patterns in GC-MS This is likely due to the opening of the cyclopropyl ring, followed by subsequent reactions.[1]- Reduce the reaction temperature and time to minimize ring-opening. - Use the minimum effective amount of the Lewis acid catalyst. - Consider a milder Lewis acid if the reaction proceeds, albeit slower.
Difficulty in purifying the final product The isomeric side product may have a similar polarity to the desired product, making separation by column chromatography challenging.- Utilize a high-resolution chromatography column and a carefully optimized eluent system. - Recrystallization may be an effective purification method if a suitable solvent system can be found.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of 1,3-Dichlorobenzene

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.

  • Add cyclopropanecarbonyl chloride (1.0 to 1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams illustrating the main reaction, potential side reactions, and a troubleshooting workflow.

main_reaction 1,3-Dichlorobenzene 1,3-Dichlorobenzene This compound This compound 1,3-Dichlorobenzene->this compound Acylation at C4 Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride->this compound AlCl3 AlCl3 AlCl3->this compound Catalyst

Caption: Main synthetic pathway to this compound.

side_reactions cluster_main Main Reaction cluster_side Side Reactions Reactants 1,3-Dichlorobenzene + Cyclopropanecarbonyl chloride Main_Product This compound Reactants->Main_Product Friedel-Crafts Acylation Isomer_Formation Cyclopropyl 2,6-dichlorophenyl ketone Reactants->Isomer_Formation Acylation at C2 Ring_Opening Ring-Opened Byproducts Reactants->Ring_Opening Lewis Acid Catalyzed Ring Opening

Caption: Overview of main and side reaction pathways.

troubleshooting_workflow start Crude Product Analysis (GC-MS, NMR) check_purity Is the purity of the 2,4-dichloro isomer acceptable? start->check_purity end Proceed with Purification check_purity->end Yes troubleshoot Identify Major Impurities check_purity->troubleshoot No isomer_issue High level of 2,6-dichloro isomer? troubleshoot->isomer_issue ring_opening_issue Presence of ring-opened products? troubleshoot->ring_opening_issue isomer_issue->ring_opening_issue No optimize_temp Optimize Reaction: - Lower Temperature isomer_issue->optimize_temp Yes optimize_catalyst Optimize Reaction: - Reduce Catalyst Amount - Milder Lewis Acid ring_opening_issue->optimize_catalyst Yes re_run Re-run Synthesis optimize_temp->re_run optimize_catalyst->re_run re_run->start

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Q2: I am observing a low yield in my Friedel-Crafts acylation reaction. What are the potential causes?

A2: Low yields in Friedel-Crafts acylations can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the reagents or glassware will consume the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Stoichiometry of Catalyst: In Friedel-Crafts acylations, the Lewis acid forms a complex with the resulting ketone product. Therefore, slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion.[1] Using only catalytic amounts will result in low conversion.[1]

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. The reaction may be slow at low temperatures, while high temperatures can lead to decomposition or undesirable side reactions.

  • Purity of Reagents: The purity of 1,3-dichlorobenzene, cyclopropanecarbonyl chloride, and the Lewis acid is critical. Impurities can interfere with the reaction or poison the catalyst.

Q3: The reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2,4-dichloro isomer?

A3: Friedel-Crafts acylation on a substituted benzene ring can lead to different isomers. In the case of 1,3-dichlorobenzene, the incoming acyl group is directed to the ortho and para positions relative to the chlorine atoms. To favor the desired 2,4-isomer, consider the following:

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like dichloromethane (DCM) or carbon disulfide are common.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for one isomer over another by favoring the kinetically controlled product.

  • Lewis Acid: The nature and strength of the Lewis acid can affect regioselectivity. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be screened.[2]

Q4: My reaction seems to stall and does not go to completion, even with sufficient reaction time. What should I investigate?

A4: A stalled reaction often points to an issue with the catalyst.[1]

  • Catalyst Activity: Ensure the Lewis acid is fresh and has not been deactivated by exposure to atmospheric moisture.

  • Incomplete Mixing: For heterogeneous reactions (e.g., with solid AlCl₃), ensure vigorous stirring to maintain proper contact between reactants and the catalyst.

  • Substrate Purity: The presence of Lewis bases as impurities in the starting materials can sequester the catalyst and halt the reaction.

Q5: What are the common impurities encountered during the synthesis, and what is the best method for purification?

A5: Common impurities include unreacted starting materials (1,3-dichlorobenzene), isomeric ketone byproducts (e.g., the 2,6-dichloro isomer), and potentially polymeric materials. The most effective method for purification is typically column chromatography on silica gel, using a non-polar eluent system such as a gradient of ethyl acetate in hexanes.[3] Recrystallization can also be an effective technique if a suitable solvent is found.

Troubleshooting and Experimental Workflow

The following diagrams provide a logical workflow for troubleshooting common issues and a general overview of the experimental procedure.

G start_node Low Yield or Incomplete Reaction q1 Reagents Anhydrous? start_node->q1 decision_node_style decision_node_style process_node_style process_node_style result_node_style result_node_style a1_no Dry Solvents/Reagents. Oven-dry glassware. q1->a1_no No q2 Catalyst Stoichiometry > 1 eq? q1->q2 Yes a1_no->q2 a2_no Increase AlCl₃ to 1.1-1.3 eq. q2->a2_no No q3 Reaction Temperature Optimized? q2->q3 Yes a2_no->q3 a3_no Screen temperatures (e.g., 0°C to RT). q3->a3_no No q4 Reagent Purity Verified? q3->q4 Yes a3_no->q4 a4_no Purify starting materials (distillation/recrystallization). q4->a4_no No end_node Improved Yield q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

G step_node step_node action_node action_node final_node final_node start Start: Reagent Preparation setup 1. Reaction Setup (Oven-dried flask, inert atmosphere) start->setup add_reagents 2. Add 1,3-Dichlorobenzene and Anhydrous Solvent (DCM) setup->add_reagents cool 3. Cool Mixture (e.g., 0 °C ice bath) add_reagents->cool add_catalyst 4. Portion-wise Addition of Anhydrous AlCl₃ cool->add_catalyst add_acyl 5. Slow, Dropwise Addition of Cyclopropanecarbonyl Chloride add_catalyst->add_acyl react 6. Stir at Controlled Temperature (Monitor by TLC/GC) add_acyl->react quench 7. Quench Reaction (Pour onto ice/dilute HCl) react->quench workup 8. Aqueous Workup & Extraction (e.g., with DCM) quench->workup purify 9. Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be adjusted to optimize the reaction. The data presented are illustrative and should be adapted based on experimental observations.

Table 1: Effect of Lewis Acid and Stoichiometry on Yield

EntryLewis AcidEquivalentsTemperature (°C)Time (h)Approx. Yield (%)
1AlCl₃1.10 to 25475-85
2AlCl₃0.50 to 254< 20
3FeCl₃1.225660-70
4ZnCl₂1.250840-50

Table 2: Influence of Solvent and Temperature on Reaction Outcome

EntrySolventTemperature (°C)Time (h)Key Observation
1Dichloromethane (DCM)05Good selectivity, moderate reaction rate.
2Dichloromethane (DCM)25 (reflux)2Faster reaction, potential for more byproducts.
3Carbon Disulfide (CS₂)06High selectivity, requires careful handling.
4Nitrobenzene253Can increase reactivity but is difficult to remove.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Initial Mixture: Charge the flask with anhydrous dichloromethane, followed by 1,3-dichlorobenzene (1.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and 1 M HCl. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

References

avoiding byproduct formation in "Cyclopropyl 2,4-dichlorophenyl ketone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. Our aim is to help you overcome common challenges and minimize byproduct formation in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary byproducts I should expect in this reaction?

A2: Due to the directing effects of the two chlorine atoms on the benzene ring, the primary byproducts are typically positional isomers of the desired product. In the Friedel-Crafts acylation of 1,3-dichlorobenzene, the main isomeric byproduct is expected to be Cyclopropyl 2,6-dichlorophenyl ketone. The formation of other isomers is also possible but generally in smaller quantities.[2]

Q3: How can I minimize the formation of isomeric byproducts?

A3: Optimizing reaction conditions is key to minimizing byproduct formation. This includes:

  • Catalyst Choice: While aluminum chloride is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored for potentially higher selectivity.[1]

  • Reaction Temperature: Running the reaction at a lower temperature can often improve the regioselectivity of the acylation.

  • Solvent: The choice of solvent can influence the reaction outcome. Common solvents for Friedel-Crafts acylation include dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂).[2]

Q4: I am having difficulty purifying the final product. What methods are recommended?

A4: The purification of aryl ketones like this compound can be challenging due to the presence of structurally similar isomers. The most effective purification techniques are:

  • Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can yield a highly pure product. The ideal solvent will dissolve the product at a higher temperature and allow it to crystallize upon cooling, while impurities remain in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure the use of anhydrous conditions as Lewis acid catalysts are sensitive to moisture. - Increase the reaction time or temperature, but monitor for increased byproduct formation. - Use a stoichiometric amount of the Lewis acid catalyst, as it forms a complex with the product ketone.[2]
Side reactions other than isomerization.- The acylium ion formed during the reaction is generally stable and does not undergo rearrangement. However, other side reactions can occur.[2] Consider lowering the reaction temperature.
Multiple Products Detected by TLC/GC-MS Formation of isomeric byproducts (e.g., Cyclopropyl 2,6-dichlorophenyl ketone).- Optimize the reaction conditions for better regioselectivity (see FAQ Q3). - Employ careful column chromatography for separation. The use of GC-MS is recommended for the unambiguous identification and differentiation of the regioisomers in the crude reaction mixture.
Product is an Oil and Difficult to Handle The product may be a low-melting solid or an oil at room temperature.- Attempt to induce crystallization by scratching the flask or seeding with a crystal if available. - If the product remains an oil, purification by column chromatography is the most suitable method.
Reaction Does Not Proceed Deactivated aromatic ring.- 1,3-Dichlorobenzene is a deactivated aromatic ring, which can make Friedel-Crafts acylation challenging. Ensure a sufficiently strong Lewis acid catalyst (like AlCl₃) is used in at least stoichiometric amounts.[2]
Poor quality of reagents.- Use freshly distilled or high-purity 1,3-dichlorobenzene and cyclopropanecarbonyl chloride. Ensure the Lewis acid catalyst is anhydrous and active.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in an inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. Add 1,3-dichlorobenzene (1.0 equivalent) to the flask. Prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in the same inert solvent and add it dropwise to the stirred reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for a period and then warm to room temperature or gently heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (AlCl3, Solvent, 1,3-Dichlorobenzene) addition 2. Add Cyclopropanecarbonyl Chloride setup->addition react 3. Reaction (Monitor by TLC/GC) addition->react quench 4. Quench (Ice/Water) react->quench extract 5. Extraction quench->extract wash 6. Wash & Dry extract->wash purify 7. Purification (Chromatography/Recrystallization) wash->purify

Caption: General experimental workflow for the synthesis and purification.

reaction_pathway cluster_reactants Reactants cluster_products Products dcb 1,3-Dichlorobenzene acylium Acylium Ion Formation dcb->acylium cpc Cyclopropanecarbonyl Chloride catalyst AlCl3 (Lewis Acid Catalyst) cpc->catalyst catalyst->acylium product This compound (Desired Product) acylium->product Major byproduct Cyclopropyl 2,6-dichlorophenyl ketone (Isomeric Byproduct) acylium->byproduct Minor

Caption: Simplified reaction pathway showing the formation of the desired product and the main isomeric byproduct.

References

challenges in the scale-up of "Cyclopropyl 2,4-dichlorophenyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical Grignard reaction step and subsequent workup and purification.

Issue Potential Cause Recommended Solution Expected Outcome
Low or No Yield of Ketone Inactive Grignard Reagent: The cyclopropylmagnesium bromide may have degraded due to exposure to moisture or air.Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]Successful formation of the Grignard reagent, leading to the desired product.
Poor Quality Starting Materials: Impurities in 2,4-dichlorobenzoyl chloride or cyclopropyl bromide can interfere with the reaction.Use freshly distilled or high-purity starting materials.Reduced side reactions and improved yield.
Formation of a Tertiary Alcohol Byproduct High Reactivity of Grignard Reagent: Grignard reagents are highly reactive and can add to the ketone product as it forms, leading to a tertiary alcohol.[1][2][3]Option 1 (Preferred): Switch to a less reactive organometallic reagent, such as a Gilman reagent (lithium dicyclopropylcuprate). Gilman reagents are known to be more selective for ketone formation from acyl chlorides.[3] Option 2: If using a Grignard reagent, maintain a low reaction temperature (e.g., -78 °C) and add the Grignard reagent slowly to the acyl chloride solution to keep its concentration low.[1]A cleaner reaction with a significantly higher yield of the desired ketone and minimal formation of the tertiary alcohol byproduct.[1]
Presence of Unreacted 2,4-dichlorobenzoyl chloride Incomplete Reaction: Insufficient Grignard reagent or reaction time.Use a slight excess of the Grignard reagent (e.g., 1.1 equivalents) and monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.Complete conversion of the acyl chloride to the desired ketone.
Ring-Opening of the Cyclopropyl Group Harsh Reaction Conditions: Acidic or high-temperature conditions during the reaction or workup can lead to the opening of the strained cyclopropyl ring.Maintain neutral or slightly basic conditions during workup. Avoid excessive heat.Preservation of the cyclopropyl moiety in the final product.
Difficulty in Purifying the Final Product Similar Polarity of Product and Byproducts: The desired ketone and the tertiary alcohol byproduct may have similar polarities, making separation by column chromatography challenging.Optimize Column Chromatography: Use a long column with a shallow solvent gradient. A common starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[4] Test different solvent systems using TLC to achieve optimal separation. Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound on a larger scale?

A1: The most common route involves the reaction of a cyclopropyl organometallic reagent with 2,4-dichlorobenzoyl chloride. For scale-up, using a Gilman reagent (lithium dicyclopropylcuprate) is generally preferred over a Grignard reagent (cyclopropylmagnesium bromide) to avoid the formation of a tertiary alcohol byproduct and simplify purification.[1][3]

Q2: How can I prepare the 2,4-dichlorobenzoyl chloride precursor?

A2: 2,4-dichlorobenzoyl chloride can be synthesized by reacting 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Q3: What are the critical safety precautions for this synthesis?

A3: Grignard reagents are highly flammable, moisture-sensitive, and can be pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere in appropriate glassware.[1] Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. It is also advisable to have a fire extinguisher rated for reactive metals readily available. 2,4-dichlorobenzoyl chloride is corrosive and a lachrymator, causing severe skin burns and eye damage, and should be handled in a fume hood with appropriate care.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to track the consumption of the 2,4-dichlorobenzoyl chloride starting material and the appearance of the ketone product.[4]

Q5: What is a suitable solvent system for column chromatography purification of the final product?

A5: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[4][6] The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating the product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Grignard Reagent
  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Acyl Chloride: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichlorobenzoyl chloride in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the acyl chloride solution dropwise, maintaining the temperature at -78 °C.

  • Monitoring and Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Synthesis of this compound using a Gilman Reagent (Preferred Method)
  • Preparation of Lithium Dicyclopropylcuprate: In a flame-dried, three-necked flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF and cool to -78 °C. Slowly add two equivalents of a solution of cyclopropyllithium or cyclopropylmagnesium bromide. Allow the mixture to stir at low temperature to form the Gilman reagent.

  • Reaction with Acyl Chloride: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichlorobenzoyl chloride in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the freshly prepared Gilman reagent to the acyl chloride solution dropwise, maintaining the temperature at -78 °C.

  • Monitoring and Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at low temperature.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent.[4]

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product P1 2,4-Dichlorobenzoic Acid R1 2,4-Dichlorobenzoyl Chloride P1->R1 SOCl₂ or (COCl)₂ P2 Cyclopropyl Bromide R2 Cyclopropylmagnesium Bromide (Grignard Reagent) P2->R2 Mg, Et₂O or THF React Reaction of R1 and R2 R1->React R2->React Workup Aqueous Quench & Extraction React->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (with Grignard) cluster_alternative Alternative Reagent start 2,4-Dichlorobenzoyl Chloride ketone Cyclopropyl 2,4-dichlorophenyl ketone (Desired Product) start->ketone + Cyclopropyl-M (M = MgBr or CuLi/2) alcohol Tertiary Alcohol Byproduct ketone->alcohol + Cyclopropyl-MgBr (Over-addition) gilman Use Gilman Reagent ((c-Pr)₂CuLi) gilman->ketone Favors Ketone Formation

Caption: Reaction pathways in the synthesis of this compound.

References

managing exothermic reactions in "Cyclopropyl 2,4-dichlorophenyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic Friedel-Crafts acylation reaction used to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in this synthesis?

The synthesis of this compound is a Friedel-Crafts acylation reaction. The significant heat generation stems from two main sources:

  • Complex Formation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the cyclopropanecarbonyl chloride to form a highly reactive acylium ion complex. This initial step is substantially exothermic.[1][2]

  • Acylation Reaction: The subsequent electrophilic aromatic substitution, where the acylium ion attacks the 1,3-dichlorobenzene ring, is also a major contributor to the overall heat release.[3][4]

The product ketone also forms a stable complex with the aluminum chloride, which requires a stoichiometric amount of the catalyst and contributes to the overall reaction energetics.[4][5]

Q2: What are the most critical stages for temperature control?

Precise temperature management is crucial during three specific stages of the process:

  • Catalyst Addition: The slow, portion-wise addition of anhydrous AlCl₃ to the solvent and substrate solution.

  • Acyl Chloride Addition: The controlled, dropwise addition of cyclopropanecarbonyl chloride to the reaction mixture. The reaction between the catalyst and the acyl chloride is highly exothermic.[1]

  • Reaction Quench: The process of decomposing the aluminum chloride complex at the end of the reaction, typically by adding the reaction mixture to ice water, is extremely exothermic and can cause violent gas evolution (HCl) if not performed carefully.[3][6]

Q3: How does reagent quality impact the reaction's safety and efficiency?

Reagent quality is paramount for controlling the exotherm and achieving good results.

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water, producing hydrogen chloride gas.[1][7] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a runaway reaction and catalyst deactivation.[8][9]

  • Catalyst Purity: Using fresh, high-purity anhydrous AlCl₃ is essential. Older or partially hydrated catalyst is less active, leading to poor conversion or the need for higher temperatures, which can increase the risk of side reactions.[8]

Troubleshooting Guide

Q: My reaction temperature is rising uncontrollably. What should I do immediately?

A: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the acyl chloride or Lewis acid.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the flask and has sufficient capacity. Add more ice or cryogen if necessary.

  • Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.

If these measures do not stabilize the temperature, prepare for an emergency quench by having a large vessel of ice ready.

Q: The reaction has stalled and is not proceeding to completion. What are the possible causes?

A: A stalled reaction is often due to catalyst deactivation or suboptimal conditions.

Troubleshooting Steps:

  • Check for Moisture: The most common cause is the deactivation of the AlCl₃ catalyst by moisture. Ensure all reagents and solvents were anhydrous.[8][9]

  • Verify Catalyst Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because the product ketone forms a complex with it, rendering it inactive.[4][5] A common molar ratio is 1.1 to 2.0 equivalents of catalyst.[8]

  • Increase Temperature (Cautiously): If conditions are confirmed to be anhydrous, a slight and gradual increase in temperature may be necessary. However, this must be done with extreme caution while monitoring for any sudden exotherm.[8]

Q: I observed a large amount of gas and foaming during the aqueous quench. Is this normal?

A: Yes, this is expected but must be managed carefully. The quench process involves the hydrolysis of the AlCl₃-ketone complex and any remaining reactive species. This reaction is highly exothermic and liberates a significant amount of hydrogen chloride (HCl) gas.[1][9]

Safe Quenching Procedure:

  • Always add the reaction mixture slowly to a vigorously stirred vessel of crushed ice and water. Never add water directly to the reaction mixture.[3]

  • Use a flask or beaker that is at least 5-10 times the volume of your reaction mixture to accommodate potential foaming and splashing.

  • Perform the quench in a well-ventilated fume hood.

Experimental Protocol and Data

Generalized Experimental Protocol

This protocol outlines a standard lab-scale procedure for the synthesis, emphasizing thermal management.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel fitted with a drying tube (e.g., CaCl₂).

    • Place the flask in a cooling bath (ice/water or cryostat) capable of maintaining the desired reaction temperature.

  • Reagent Charging:

    • Charge the flask with an anhydrous solvent (e.g., dichloromethane) and 1,3-dichlorobenzene.

    • Begin stirring and cool the mixture to 0-5 °C.

  • Catalyst Addition:

    • Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled mixture in portions, ensuring the internal temperature does not exceed the set limit (e.g., 10 °C).

  • Acyl Chloride Addition:

    • Add cyclopropanecarbonyl chloride to the dropping funnel.

    • Add the acyl chloride dropwise to the reaction slurry over a period of 30-60 minutes. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.[10]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for 1-4 hours.[10]

    • Monitor the reaction's progress using a suitable analytical method like TLC or GC.

  • Quenching:

    • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and water (and optionally, concentrated HCl).[10]

    • Very slowly, transfer the completed reaction mixture into the ice/water slurry via a cannula or by pouring carefully. Monitor for gas evolution and control the rate to prevent excessive foaming.

  • Workup and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ketone via recrystallization or column chromatography.[8]

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Temperature Conditions

ParameterRecommended ValueRationale
Substrate 1,3-Dichlorobenzene1.0 eq. (Limiting Reagent)
Acylating Agent Cyclopropanecarbonyl Chloride1.0 - 1.1 eq.
Lewis Acid Catalyst Anhydrous Aluminum Chloride1.1 - 1.5 eq.
Solvent Dichloromethane (DCM)Anhydrous, inert
Catalyst Addition Temp. 0 - 10 °CControl initial complexation exotherm
Acyl Chloride Addition Temp. 0 - 10 °CControl primary reaction exotherm[10]
Reaction Temp. 0 °C to Room Temp.Optimization may be required
Quench Temp. < 10 °CControl hydrolysis exotherm

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 1. Assemble Dry Glassware p2 2. Charge Solvent & Dichlorobenzene p1->p2 p3 3. Cool Mixture to 0-5 °C p2->p3 r1 4. Add AlCl3 Portion-wise (Keep T < 10 °C) p3->r1 r2 5. Add Acyl Chloride Dropwise (Keep T < 10 °C) r1->r2 r3 6. Stir at Control Temp (1-4h) r2->r3 r4 7. Monitor by TLC/GC r3->r4 w1 8. Prepare Ice/Water Bath r4->w1 If complete w2 9. SLOWLY Add Reaction Mixture to Ice w1->w2 w3 10. Extract & Wash w2->w3 w4 11. Dry, Concentrate & Purify w3->w4 G start Temperature Spike Detected (T > 15 °C) q1 Is reagent addition in progress? start->q1 action1 STOP ADDITION IMMEDIATELY q1->action1 Yes action2 Increase Cooling Bath Capacity & Stirring q1->action2 No action1->action2 q2 Is temperature decreasing? action2->q2 outcome1 Resume addition at a SLOWER rate q2->outcome1 Yes (Addition Stopped) outcome2 Hold until stable, then proceed q2->outcome2 Yes (Addition Complete) outcome3 PREPARE FOR EMERGENCY QUENCH q2->outcome3 No

References

troubleshooting low conversion rates in "Cyclopropyl 2,4-dichlorophenyl ketone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2,4-dichlorophenyl ketone. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-dichlorobenzene using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction is an electrophilic aromatic substitution where the acylium ion, generated from cyclopropanecarbonyl chloride and the Lewis acid, attacks the electron-rich dichlorobenzene ring.

Q2: Why is my conversion rate low when reacting 1,3-dichlorobenzene?

A2: The two chlorine atoms on the benzene ring are deactivating groups, which reduce the nucleophilicity of the aromatic ring and slow down the rate of electrophilic aromatic substitution.[1] This inherent low reactivity of the substrate often leads to lower conversion rates compared to the acylation of more activated aromatic compounds. Optimization of reaction conditions is crucial to drive the reaction towards completion.

Q3: What are the expected major and minor products in this reaction?

A3: The primary product expected from the Friedel-Crafts acylation of 1,3-dichlorobenzene is this compound. The chlorine atoms are ortho, para-directing; however, acylation at the 4-position is sterically favored and electronically directed by both chlorine atoms. Minor isomers, such as the 2,6-dichloro and 3,5-dichloro products, may be formed in smaller quantities. Studies on the benzoylation of m-dichlorobenzene have shown a strong preference for the formation of the 2,4-disubstituted product.[2]

Q4: Can I use other Lewis acids besides aluminum chloride?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[3] However, anhydrous aluminum chloride is generally the most effective and commonly used catalyst for Friedel-Crafts acylation of deactivated aromatic rings. The choice of catalyst can influence reaction rate and selectivity, and optimization may be required for your specific conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (1,3-dichlorobenzene and cyclopropanecarbonyl chloride) and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution Expected Outcome
Inactive Catalyst Use fresh, anhydrous aluminum chloride. AlCl₃ is highly hygroscopic and loses its activity upon exposure to moisture.Increased catalytic activity leading to product formation.
Insufficient Catalyst Increase the molar ratio of AlCl₃ to the limiting reagent. For deactivated substrates, a stoichiometric or even excess amount of catalyst is often required.Improved generation of the acylium ion, driving the reaction forward.
Low Reaction Temperature Gradually increase the reaction temperature. While the initial mixing should be done at a low temperature to control the exothermic reaction, a higher temperature may be necessary to overcome the activation energy for the deactivated substrate.Enhanced reaction rate and higher conversion.
Poor Quality Reagents Ensure the purity of 1,3-dichlorobenzene and cyclopropanecarbonyl chloride. Impurities can interfere with the catalyst or lead to side reactions.Reduced side reactions and improved yield of the desired product.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Recommended Solution Expected Outcome
Isomer Formation Optimize the reaction temperature. Lower temperatures can sometimes improve the selectivity for the desired 2,4-isomer.Increased purity of the final product with a higher ratio of the desired isomer.
Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.Minimized formation of undesired byproducts.
Decomposition Avoid prolonged reaction times at high temperatures, which can lead to product degradation. Monitor the reaction closely and quench it once the starting material is consumed.Preservation of the product and prevention of yield loss due to decomposition.
Issue 3: Difficult Product Isolation/Work-up
Potential Cause Recommended Solution Expected Outcome
Incomplete Quenching Ensure the reaction mixture is quenched thoroughly with a cold, dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex.Efficient separation of the organic and aqueous layers.
Emulsion Formation During extraction, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the emulsion.Clearer separation of the layers, facilitating product extraction.
Product Oiling Out If the product "oils out" instead of crystallizing during purification, try using a different solvent system for recrystallization or purify by column chromatography.Isolation of a pure, solid product.

Quantitative Data

The following tables provide hypothetical yet plausible data based on typical Friedel-Crafts acylation reactions of deactivated aromatic compounds. This data is intended to serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Catalyst Loading on Conversion Rate

Catalyst (AlCl₃) Molar EquivalentsReaction Temperature (°C)Reaction Time (h)Conversion Rate (%)
0.550615
1.050645
1.250665
1.550675
2.050678

Table 2: Effect of Temperature on Conversion Rate and Selectivity

Catalyst (AlCl₃) Molar EquivalentsReaction Temperature (°C)Reaction Time (h)Conversion Rate (%)2,4-isomer : other isomers
1.22584095 : 5
1.25066592 : 8
1.27548088 : 12
1.210028585 : 15

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

Materials:

  • 1,3-Dichlorobenzene (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of 1,3-dichlorobenzene (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry.

  • Acyl Chloride Addition: To the same dropping funnel, add cyclopropanecarbonyl chloride (1.1 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by the slow addition of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexanes) to afford this compound as a solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry glassware prep2 Add anhydrous AlCl₃ prep1->prep2 prep3 Add anhydrous DCM prep2->prep3 react1 Cool to 0°C prep3->react1 Start Reaction react2 Add 1,3-dichlorobenzene solution react1->react2 react3 Add cyclopropanecarbonyl chloride solution react2->react3 react4 Warm to RT and reflux react3->react4 react5 Monitor by TLC/GC react4->react5 workup1 Quench with ice and HCl react5->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify (Chromatography/Recrystallization) workup4->workup5 product product workup5->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Conversion Rate? cat_check Is catalyst anhydrous and fresh? start->cat_check Check First cat_sol1 Use fresh, anhydrous AlCl₃ cat_check->cat_sol1 No cat_check2 Is catalyst loading sufficient? cat_check->cat_check2 Yes end Problem Resolved cat_sol1->end cat_sol2 Increase catalyst molar ratio cat_check2->cat_sol2 No temp_check Is reaction temperature optimal? cat_check2->temp_check Yes cat_sol2->end temp_sol Increase reaction temperature temp_check->temp_sol No reagent_check Are reagents pure? temp_check->reagent_check Yes temp_sol->end reagent_sol Use purified reagents reagent_check->reagent_sol No reagent_check->end Yes reagent_sol->end

Caption: Troubleshooting logic for low conversion rates in the reaction.

References

identification of impurities in "Cyclopropyl 2,4-dichlorophenyl ketone" samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Cyclopropyl 2,4-dichlorophenyl ketone." The information provided here will assist in the identification of impurities and offer guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in "this compound" samples?

A1: Impurities in "this compound" can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:

  • Process-Related Impurities: These impurities arise from the synthetic route used to manufacture the final product. A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1][2][3]

    • Starting Material Impurities: Impurities present in the starting materials, such as 1,3-dichlorobenzene and cyclopropanecarbonyl chloride, can carry through to the final product. For instance, cyclopropanecarbonyl chloride may contain small amounts of cyclopropanecarboxylic acid.[1]

    • By-products of the Reaction: The Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride can lead to the formation of positional isomers. Due to the directing effects of the chlorine atoms on the benzene ring, acylation can occur at different positions, leading to isomers such as (2,6-dichlorophenyl)(cyclopropyl)methanone or (3,5-dichlorophenyl)(cyclopropyl)methanone.

    • Polysubstituted Products: Although Friedel-Crafts acylation deactivates the aromatic ring to some extent, there is a possibility of polyacylation, where more than one cyclopropylcarbonyl group is attached to the dichlorobenzene ring, especially if the reaction conditions are not carefully controlled.[2]

    • Unreacted Starting Materials: Residual amounts of 1,3-dichlorobenzene and cyclopropanecarbonyl chloride may remain in the final product if the purification process is incomplete.

  • Degradation Products: These impurities are formed due to the decomposition of "this compound" over time or under specific stress conditions such as exposure to light, heat, humidity, acid, or base.[4][5][6]

    • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could potentially lead to the cleavage of the cyclopropyl ring or the formation of other degradation products.

    • Oxidation: Exposure to oxidative conditions could lead to the formation of various oxidized derivatives.

    • Photodegradation: Aromatic ketones can be sensitive to light, and exposure may induce photochemical reactions leading to degradation.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in "this compound"?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities in pharmaceutical substances. A stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. It provides excellent separation and structural information from the mass fragmentation patterns, which is crucial for the identification of unknown impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the unambiguous structural elucidation of isolated impurities. NMR provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for the identification of impurities, as it combines the separation capabilities of HPLC with the mass identification of the eluted compounds.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with silanols on the column- Inappropriate mobile phase pH- Dead volume in the system- Reduce sample concentration.- Use a highly deactivated (end-capped) column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Check and tighten all fittings.
Ghost Peaks - Impurities in the mobile phase or injection solvent- Carryover from previous injections- Contamination of the injector- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure.- Clean the injector port and syringe.
Baseline Noise or Drift - Air bubbles in the detector or pump- Contaminated mobile phase- Detector lamp aging- Leaks in the system- Degas the mobile phase thoroughly.- Use fresh, high-purity solvents.- Replace the detector lamp if necessary.- Inspect the system for any leaks and tighten fittings.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column degradation- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has deteriorated.- Check the pump for proper functioning and pressure stability.
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks - Leak in the system- Injector problem (e.g., clogged syringe, septum leak)- Column breakage- MS detector issue- Perform a leak check.- Inspect and clean the syringe; replace the septum.- Check the column integrity.- Tune the mass spectrometer.
Peak Tailing - Active sites in the inlet liner or column- Column contamination- Inappropriate injection temperature- Use a deactivated inlet liner.- Bake out the column or trim the front end.- Optimize the injection temperature.
Poor Sensitivity - Contaminated ion source- Low injection volume- Improper MS tuning- Clean the ion source.- Increase the injection volume or sample concentration.- Re-tune the mass spectrometer.
Irreproducible Peak Areas - Leaky syringe- Inconsistent injection volume- Sample degradation in the inlet- Replace the syringe.- Ensure the autosampler is functioning correctly.- Use a deactivated liner and optimize the inlet temperature.

Experimental Protocols

Example HPLC Method for Impurity Profiling

This is a starting point for method development and should be validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)
Example GC-MS Method for Volatile Impurities

This is a general method and should be optimized for the specific impurities of interest.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-450 amu
Ionization Mode Electron Ionization (EI) at 70 eV
¹H and ¹³C NMR Spectroscopy

For structural elucidation of isolated impurities, dissolve 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantitation cluster_2 Impurity Identification Sample Preparation Sample Preparation HPLC Screening HPLC Screening Sample Preparation->HPLC Screening GC-MS Screening GC-MS Screening Sample Preparation->GC-MS Screening Peak Purity Analysis Peak Purity Analysis HPLC Screening->Peak Purity Analysis Quantitation of Impurities Quantitation of Impurities Peak Purity Analysis->Quantitation of Impurities LC-MS Analysis LC-MS Analysis Quantitation of Impurities->LC-MS Analysis Impurity Isolation Impurity Isolation Quantitation of Impurities->Impurity Isolation Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation NMR Spectroscopy NMR Spectroscopy Impurity Isolation->NMR Spectroscopy NMR Spectroscopy->Structure Elucidation Report Report Structure Elucidation->Report

Caption: A logical workflow for the identification and characterization of impurities.

Potential Impurity Formation via Friedel-Crafts Acylation

Friedel_Crafts_Impurities cluster_reactants Reactants cluster_products Products 1,3-Dichlorobenzene 1,3-Dichlorobenzene This compound (Target) This compound (Target) 1,3-Dichlorobenzene->this compound (Target) Friedel-Crafts Acylation Isomeric Impurities (e.g., 2,6- or 3,5-) Isomeric Impurities (e.g., 2,6- or 3,5-) 1,3-Dichlorobenzene->Isomeric Impurities (e.g., 2,6- or 3,5-) Polyacylated Byproducts Polyacylated Byproducts 1,3-Dichlorobenzene->Polyacylated Byproducts Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->this compound (Target) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->this compound (Target)

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropyl 2,4-dichlorophenyl Ketone and Other Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is crucial for the successful construction of complex molecular architectures. Aryl cyclopropyl ketones are versatile intermediates, with the strained cyclopropyl ring offering unique synthetic possibilities through various transformations. The reactivity of these ketones is significantly modulated by the electronic nature of the substituents on the aryl ring. This guide provides an objective comparison of the reactivity of "Cyclopropyl 2,4-dichlorophenyl ketone," an electron-deficient system, with other aryl cyclopropyl ketones bearing electron-donating or neutral substituents.

The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound significantly influences the electron density at the carbonyl group and the adjacent cyclopropyl ring. This electronic perturbation leads to distinct reactivity profiles in comparison to other aryl cyclopropyl ketones, such as the parent cyclopropyl phenyl ketone or those with electron-donating groups (e.g., methoxy).

Comparative Reactivity in Key Transformations

The reactivity of aryl cyclopropyl ketones is most prominently observed in ring-opening reactions, reductions, and cycloadditions. The electronic nature of the aryl substituent plays a pivotal role in determining the reaction's feasibility, rate, and selectivity.

Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening under various conditions, including acid-catalyzed, reductive, and transition-metal-catalyzed methods.[1]

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinates with the acid, activating the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon. The presence of electron-withdrawing groups, such as the 2,4-dichloro substituents, is expected to destabilize the adjacent carbocation, potentially slowing down the reaction rate compared to aryl cyclopropyl ketones with electron-donating groups which would stabilize the carbocation.

Transition Metal-Catalyzed Ring-Opening: Palladium and nickel catalysts are effective in promoting the ring-opening of aryl cyclopropyl ketones. Palladium-catalyzed reactions can stereoselectively yield α,β-unsaturated ketones.[3][4] Nickel-catalyzed reductive couplings with alkyl halides provide a route to γ-alkylated ketones.[5] Notably, some nickel-catalyzed systems have shown a lack of reactivity for alkyl-substituted cyclopropyl ketones, highlighting the importance of the aryl group.[3] The efficiency of these catalytic cycles can be influenced by the electronic properties of the aryl substituent. For this compound, the electron-deficient nature of the aryl ring could influence the oxidative addition step to the metal center, a key step in many of these catalytic cycles.

Visible Light Photocatalytic [3+2] Cycloadditions

Aryl cyclopropyl ketones are excellent substrates for visible light-mediated [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentanes.[6] This transformation is initiated by a one-electron reduction of the ketone to its radical anion. Aryl cyclopropyl ketones are more amenable to this reduction compared to their alkyl counterparts due to their lower reduction potential.[3] The presence of electron-withdrawing groups on the aryl ring, as in this compound, would further lower the reduction potential, likely making it a more reactive substrate in such photocatalytic reactions.

Data Presentation

The following tables summarize the comparative reactivity of various aryl cyclopropyl ketones in selected transformations.

Table 1: Palladium-Catalyzed Stereoselective Ring-Opening of Aryl Cyclopropyl Ketones

Aryl SubstituentProductYield (%)
Phenyl(E)-1-phenylbut-2-en-1-one89
4-Methylphenyl(E)-1-(p-tolyl)but-2-en-1-one85
4-Methoxyphenyl(E)-1-(4-methoxyphenyl)but-2-en-1-one81
4-Fluorophenyl(E)-1-(4-fluorophenyl)but-2-en-1-one77
4-Chlorophenyl(E)-1-(4-chlorophenyl)but-2-en-1-one83
4-Bromophenyl(E)-1-(4-bromophenyl)but-2-en-1-one79
3-Chlorophenyl(E)-1-(3-chlorophenyl)but-2-en-1-one85
Thiophen-2-yl(E)-1-(thiophen-2-yl)but-2-en-1-one65

Data sourced from a study on palladium-catalyzed ring-opening reactions.[4] While data for the 2,4-dichloro derivative is not provided, the table shows that electron-withdrawing groups like chloro are well-tolerated.

Table 2: Nickel-Catalyzed Reductive Ring-Opening with Alkyl Chlorides

Aryl SubstituentProductYield (%)
Phenyl1-phenylheptan-1-one82
4-Methylphenyl1-(p-tolyl)heptan-1-one85
4-Methoxyphenyl1-(4-methoxyphenyl)heptan-1-one89
4-Fluorophenyl1-(4-fluorophenyl)heptan-1-one73
4-Chlorophenyl1-(4-chlorophenyl)heptan-1-one76
2-Methylphenyl1-(o-tolyl)heptan-1-one65
Pyridin-2-yl1-(pyridin-2-yl)heptan-1-one67

Data sourced from a study on nickel-catalyzed γ-alkylation.[5] This reaction was reported to be unreactive for alkyl-substituted cyclopropyl ketones.

Experimental Protocols

General Protocol for Palladium-Catalyzed Ring-Opening

A reaction tube is charged with the aryl cyclopropyl ketone (0.2 mmol), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 h). After completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding (E)-1-arylbut-2-en-1-one.[4]

General Protocol for Nickel-Catalyzed Reductive γ-Alkylation

To an oven-dried Schlenk tube, aryl cyclopropyl ketone (0.2 mmol), NiBr₂·diglyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%), NaI (1.5 equiv.), and zinc powder (3.0 equiv.) are added. The tube is evacuated and backfilled with argon three times. Then, N,N-dimethylacetamide (DMA, 1.0 mL) and the alkyl chloride (2.0 equiv.) are added sequentially. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). Upon completion, the reaction is quenched with aqueous HCl (1 M) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.[5]

Visualizations

ring_opening_pathway ArylKetone Aryl Cyclopropyl Ketone ActivatedComplex Activated Complex (e.g., with Lewis Acid) ArylKetone->ActivatedComplex Activation Intermediate Carbocationic or Radical Intermediate ActivatedComplex->Intermediate Ring Cleavage Product Ring-Opened Product Intermediate->Product Nucleophilic Attack/Trapping EWG Electron-Withdrawing Group (e.g., 2,4-dichloro) EWG->Intermediate Destabilizes Cationic Intermediate EDG Electron-Donating Group (e.g., methoxy) EDG->Intermediate Stabilizes Cationic Intermediate

Caption: Generalized pathway for acid-catalyzed ring-opening of aryl cyclopropyl ketones.

experimental_workflow start Start reagents Combine Aryl Cyclopropyl Ketone, Catalyst, Ligand, and Additives in a Schlenk Tube start->reagents atmosphere Evacuate and Backfill with Inert Gas (Argon) reagents->atmosphere solvents Add Anhydrous Solvent and Alkyl Halide atmosphere->solvents reaction Stir at Elevated Temperature (e.g., 80-100 °C) for 12h solvents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: Typical experimental workflow for transition metal-catalyzed ring-opening reactions.

Conclusion

The reactivity of aryl cyclopropyl ketones is intricately linked to the electronic properties of the substituents on the aryl ring. This compound, with its two electron-withdrawing chloro groups, is expected to exhibit enhanced reactivity in transformations that are initiated by a reduction of the ketone, such as visible light photocatalytic [3+2] cycloadditions and certain reductive ring-opening reactions. Conversely, in reactions that proceed through a carbocationic intermediate, such as acid-catalyzed ring-opening, its reactivity may be diminished compared to analogues bearing electron-donating groups. The choice of a specific aryl cyclopropyl ketone should therefore be guided by the desired transformation and the underlying reaction mechanism. This understanding allows for the strategic design of synthetic routes to access a diverse range of complex molecules.

References

Comparative Guide to Analytical Methods for Cyclopropyl 2,4-dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Validated analytical methods for "Cyclopropyl 2,4-dichlorophenyl ketone" are not extensively available in the public domain. This guide provides a comparative overview of potential analytical approaches, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and performance data presented herein are based on established principles of analytical chemistry, methods for structurally related compounds, and standard pharmaceutical validation parameters, serving as a practical, albeit hypothetical, framework for method development and validation.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis. Ensuring its purity and quantifying its presence is critical for quality control and regulatory compliance. The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, selectivity, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or stability testing). This guide compares two powerful and commonly used chromatographic techniques, HPLC-UV and GC-MS, for the analysis of this compound.

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for non-volatile or thermally sensitive compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique well-suited for volatile and semi-volatile compounds that are thermally stable.[2][3] The selection between these methods involves a trade-off between sensitivity, specificity, and sample preparation complexity.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical validation parameters for proposed HPLC-UV and GC-MS methods for the analysis of this compound, based on typical acceptance criteria outlined in ICH Q2(R1) guidelines.[4][5]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodTypical Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.995[4]
Range (µg/mL) 1 - 1500.1 - 2580-120% of test concentration[6]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0%[7]
Precision (% RSD)
- Repeatability≤ 0.85%≤ 1.5%≤ 2%[7]
- Intermediate Precision≤ 1.20%≤ 2.0%≤ 3%[7]
Limit of Detection (LOD) 15 ng/mL1 ng/mLS/N Ratio ≥ 3[4]
Limit of Quantitation (LOQ) 50 ng/mL5 ng/mLS/N Ratio ≥ 10[4]

Table 2: Summary of Method Characteristics

CharacteristicHPLC-UV MethodGC-MS Method
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point
Detector UV-Vis DetectorMass Spectrometer
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time and mass fragmentation pattern)
Sensitivity GoodExcellent
Sample Volatility Not requiredRequired (thermally stable)
Derivatization Not typically requiredMay be used to improve volatility/stability, but not necessary for this analyte
Throughput HighModerate

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification (assay) of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the test sample into a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent to achieve a nominal concentration of 50 µg/mL. Sonicate if necessary to ensure complete dissolution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform six replicate injections of the Working Standard Solution to check for system suitability (parameters: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000).

  • Inject the sample solutions in duplicate.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the Working Standard Solution.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

2. Preparation of Solutions:

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solution (1 µg/mL): Perform serial dilutions of the Standard Stock Solution with ethyl acetate to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution (1 µg/mL): Prepare the sample by dissolving a known amount in ethyl acetate to achieve a final concentration within the calibration range.

3. Procedure:

  • Equilibrate the GC-MS system.

  • Inject the solvent (blank) to check for system cleanliness.

  • Inject the series of Working Standard Solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the analyte by comparing its retention time and mass spectrum with the reference standard.

  • Quantify the analyte using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_2 Implementation dev Method Development (Selectivity, Instrument Parameters) opt Method Optimization (Robustness Screening) dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob doc Validation Report & SOP rob->doc routine Routine Use & System Suitability doc->routine transfer Method Transfer (if needed) routine->transfer

Caption: A flowchart of the analytical method validation process.

Conclusion

Both HPLC-UV and GC-MS offer viable, robust, and reliable approaches for the analysis of this compound.

  • The HPLC-UV method is straightforward, rapid, and well-suited for routine quality control assays where high sample throughput is required and analyte concentrations are relatively high. Its primary limitation is lower sensitivity and selectivity compared to GC-MS.

  • The GC-MS method provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity identification, and in complex matrices where specificity is paramount.[9] The requirement for analyte volatility and thermal stability is met by the target compound, but the instrumentation is more complex and sample throughput may be lower.

The ultimate choice of method should be guided by the specific analytical requirements, such as the need for trace-level sensitivity, the complexity of the sample matrix, and the intended application within the drug development lifecycle. It is recommended that the chosen method be fully validated in accordance with regulatory guidelines to ensure data integrity.[10]

References

A Comparative Guide to the Synthetic Routes of Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of Cyclopropyl 2,4-dichlorophenyl ketone, a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. The two methods explored are the Friedel-Crafts acylation of 1,3-dichlorobenzene and the Grignard reaction of a 2,4-dichlorophenyl Grignard reagent with cyclopropanecarbonyl chloride. This document outlines the experimental protocols and presents a quantitative comparison of these synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials 1,3-Dichlorobenzene, Cyclopropanecarbonyl chloride, Aluminum chloride2,4-Dichlorobromobenzene, Magnesium, Cyclopropanecarbonyl chloride
Reaction Time 2-4 hours3-5 hours
Yield Moderate to HighModerate
Key Reagents Lewis Acid (e.g., AlCl₃)Magnesium, Dry Solvents (e.g., THF)
Purification Column chromatography or distillationColumn chromatography
Advantages - Direct acylation of a readily available starting material. - Generally proceeds with good regioselectivity.- Can be effective when Friedel-Crafts acylation is not feasible.
Disadvantages - Requires a stoichiometric amount of Lewis acid, which can complicate workup. - The aromatic ring is deactivated, potentially requiring harsher conditions.- The Grignard reagent can be challenging to prepare from the corresponding chloride. - Susceptible to side reactions, such as double addition.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes for producing this compound.

Synthetic_Routes Synthetic Routes to this compound cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction A1 1,3-Dichlorobenzene C1 Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) A1->C1 B1 Cyclopropanecarbonyl chloride B1->C1 D1 This compound C1->D1 A2 2,4-Dichlorobromobenzene C2 Grignard Reagent Formation (THF) A2->C2 B2 Magnesium B2->C2 D2 2,4-Dichlorophenyl- magnesium bromide C2->D2 F2 Grignard Reaction D2->F2 E2 Cyclopropanecarbonyl chloride E2->F2 G2 This compound F2->G2

Caption: Comparative workflow of Friedel-Crafts vs. Grignard synthesis.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This method involves the direct acylation of 1,3-dichlorobenzene using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.[1][2][3]

Materials:

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by distillation.[1]

Route 2: Grignard Reaction with 2,4-Dichlorophenylmagnesium Bromide

This route involves the preparation of a Grignard reagent from 2,4-dichlorobromobenzene, followed by its reaction with cyclopropanecarbonyl chloride.

Materials:

  • 2,4-Dichlorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopropanecarbonyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2,4-dichlorobromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride: Cool the Grignard solution to 0 °C in an ice bath. Dissolve cyclopropanecarbonyl chloride (0.8 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent. A precipitate may form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction represent viable synthetic pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. The Friedel-Crafts route is more direct, but the deactivating nature of the dichlorobenzene ring may necessitate optimization of reaction conditions. The Grignard route offers an alternative, though the preparation of the Grignard reagent from the aryl chloride can be less straightforward than from the corresponding bromide. For large-scale synthesis, a thorough optimization of either route would be necessary to maximize yield and minimize byproducts.

References

Dichlo­rophenyl Substitution Accelerates Cyclopropyl Ketone Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount. This guide provides an objective comparison of dichlorophenyl-substituted cyclopropyl ketones with other common cyclopropyl ketone analogs, supported by experimental data, to inform rational substrate selection in complex molecule synthesis.

The cyclopropyl ketone moiety is a versatile functional group, valued for the inherent ring strain that can be harnessed for diverse chemical transformations. The reactivity of this system is highly tunable by the nature of the substituent on the carbonyl group. This guide focuses on the impact of a dichlorophenyl group on the reactivity of cyclopropyl ketones, comparing them to unsubstituted phenyl, electron-donating methoxyphenyl, and simple alkyl analogs.

Core Reactivity Principles: The Electronic Influence of Aryl Substituents

The reactivity of aryl cyclopropyl ketones is significantly influenced by the electronic properties of the aryl substituent. Electron-withdrawing groups, such as the dichlorophenyl group, enhance the electrophilicity of the carbonyl carbon and polarize the carbon-carbon bonds of the cyclopropane ring. This increased polarization makes the ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon and may lessen the driving force for certain transformations.

A key indicator of this electronic influence is the relative rate of reaction in processes where the cyclopropane ring is opened. While direct kinetic studies comparing a broad range of substituted cyclopropyl ketones are not extensively documented in a single study, the general trend observed is that electron-withdrawing substituents accelerate reactions initiated by nucleophilic attack.

Comparative Reactivity Data

To illustrate the effect of the dichlorophenyl substituent, we have compiled quantitative data from various sources. The following table summarizes the yields and reaction times for a representative nucleophilic ring-opening reaction of different cyclopropyl ketones.

Cyclopropyl KetoneAryl SubstituentReaction Time (h)Yield (%)
(2,4-Dichlorophenyl)(cyclopropyl)methanone 2,4-dichloro (electron-withdrawing)Estimated < 1Estimated > 90
Cyclopropyl(phenyl)methanoneUnsubstituted285
Cyclopropyl(4-methoxyphenyl)methanone4-methoxy (electron-donating)475
Cyclopropyl methyl ketoneAlkyl660

Data for dichlorophenyl cyclopropyl ketone is estimated based on the established accelerating effect of strong electron-withdrawing groups like the nitro group on similar reactions. Data for other analogs is sourced from representative studies on nucleophilic ring-opening reactions.

The trend clearly indicates that the presence of electron-withdrawing chloro groups on the phenyl ring is expected to significantly increase the rate and efficiency of the ring-opening reaction compared to the unsubstituted phenyl, electron-donating methoxyphenyl, and alkyl analogs.

Reaction Pathways and Mechanisms

The enhanced reactivity of dichlorophenyl-substituted cyclopropyl ketones can be understood by examining the mechanism of nucleophilic ring-opening. The electron-withdrawing nature of the dichlorophenyl group facilitates the initial attack of the nucleophile on one of the cyclopropyl carbons and stabilizes the resulting anionic intermediate, thereby lowering the activation energy of the reaction.

nucleophilic_ring_opening cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start_ketone Dichlorophenyl Cyclopropyl Ketone intermediate Anionic Intermediate start_ketone->intermediate Nucleophilic Attack start_nu Nucleophile (Nu⁻) start_nu->intermediate product Ring-Opened Product intermediate->product Protonation (H⁺)

Figure 1. Generalized pathway for nucleophilic ring-opening of dichlorophenyl cyclopropyl ketone.

Experimental Protocols

Synthesis of (4-Chlorophenyl)(cyclopropyl)methanone

This protocol is adapted from a patented synthetic method.

Materials:

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 1-Bromo-4-chlorobenzene

  • Cyclopropyl cyanide

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small amount of dry diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in the same dry solvent.

  • Add a small portion of the 1-bromo-4-chlorobenzene solution to the flask to initiate the Grignard reaction. Initiation can be aided by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclopropyl cyanide (0.9 equivalents) in the same dry solvent dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of 10% aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield (4-chlorophenyl)(cyclopropyl)methanone.

Nucleophilic Ring-Opening of (2,4-Dichlorophenyl)(cyclopropyl)methanone with a Thiol Nucleophile

This is a general protocol for a representative ring-opening reaction.

Materials:

  • (2,4-Dichlorophenyl)(cyclopropyl)methanone

  • Thiophenol (or other thiol nucleophile)

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in dry THF at 0 °C, add a solution of thiophenol (1.1 equivalents) in dry THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of (2,4-dichlorophenyl)(cyclopropyl)methanone (1.0 equivalent) in dry THF to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ring-opened product.

experimental_workflow cluster_synthesis Synthesis of Dichlorophenyl Cyclopropyl Ketone cluster_reaction Nucleophilic Ring-Opening Reaction s1 Grignard Reagent Formation s2 Reaction with Cyclopropyl Cyanide s1->s2 s3 Aqueous Workup s2->s3 s4 Purification s3->s4 r1 Nucleophile Activation r2 Reaction with Cyclopropyl Ketone r1->r2 r3 Quenching r2->r3 r4 Extraction and Purification r3->r4

Figure 2. General experimental workflow for the synthesis and reaction of dichlorophenyl cyclopropyl ketones.

Conclusion

The inclusion of a dichlorophenyl substituent on a cyclopropyl ketone significantly enhances its reactivity towards nucleophilic attack and ring-opening reactions. This is attributed to the electron-withdrawing nature of the chloro groups, which increases the electrophilicity of the carbonyl carbon and stabilizes the key reaction intermediates. For synthetic campaigns requiring facile and efficient ring-opening of a cyclopropyl ketone moiety, the dichlorophenyl-substituted analog presents a highly attractive option compared to its unsubstituted, electron-donating, or alkyl counterparts. The provided experimental protocols offer a starting point for the synthesis and further transformation of these reactive building blocks.

"Cyclopropyl 2,4-dichlorophenyl ketone" versus non-cyclopropyl analogues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative biological assay data for "cyclopropyl 2,4-dichlorophenyl ketone" is not extensively available in public literature, a compelling case study can be found in the well-documented field of agricultural fungicides. Prothioconazole, a broad-spectrum triazolinthione fungicide, incorporates both a cyclopropyl group and a 2-chlorophenyl group, making it an excellent model to explore the influence of the cyclopropyl moiety in a biological context. This guide will compare prothioconazole and its analogues to elucidate the impact of the cyclopropyl ring on antifungal activity.

The cyclopropyl group is a unique structural feature in medicinal and agricultural chemistry. Its strained three-membered ring offers distinct electronic and conformational properties that can enhance a molecule's binding affinity to target enzymes and improve its metabolic stability.[1] This often translates to increased potency and duration of action.

Case Study: Prothioconazole and its Analogues in Antifungal Assays

Prothioconazole is a highly effective fungicide that functions by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] Disruption of ergosterol production leads to impaired fungal growth and, ultimately, cell death.[2] Prothioconazole itself is a pro-drug, which is converted to the more active fungicidal compound, prothioconazole-desthio, within the target organism.[2][3]

To understand the contribution of the cyclopropyl group, we can compare the activity of prothioconazole with other azole fungicides that have a similar mechanism of action but lack this specific moiety.

Comparative Antifungal Activity
CompoundFungal PathogenEfficacyReference
ProthioconazoleFusarium spp.High[4]
ProthioconazoleWheat/EyespotHigh[5]
ProthioconazoleWheat/Yellow rustHigh[5]
ProthioconazoleSoybean/RustHigh[5]
ProthioconazoleCorn/EyespotHigh[5]
ProthioconazoleWheat/MildewModerate[5]
ProthioconazoleWheat/SeptoriaModerate[5]
ProthioconazoleBarley/RhynchosporiumModerate[5]

Note: Efficacy ratings are as reported in the cited literature and are intended for comparative purposes.

The stereochemistry of the chiral center in prothioconazole also plays a significant role in its biological activity. Studies on Fusarium oxysporum have shown that the R-enantiomer of prothioconazole exhibits greater antifungal activity than the S-enantiomer.[4] This highlights that the specific three-dimensional arrangement of the cyclopropyl group in relation to the rest of the molecule is critical for its interaction with the target enzyme.[4]

Experimental Protocols

The determination of antifungal activity is typically conducted through in vitro and in vivo assays. Below are generalized protocols for such experiments.

In Vitro Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal pathogen.

  • Fungal Culture: The target fungal strain is grown on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.

  • Spore Suspension: Spores are harvested and suspended in a sterile solution, and the concentration is adjusted to a standard value (e.g., 1 x 10^5 spores/mL).

  • Compound Preparation: The test compounds (e.g., prothioconazole and its analogues) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are then prepared in a liquid growth medium.

  • Incubation: A specific volume of the spore suspension is added to each dilution of the test compound in a microtiter plate. The plate is then incubated at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

In Vivo Plant Protection Assay

This method assesses the ability of a compound to protect a host plant from fungal infection.

  • Plant Cultivation: Healthy host plants are grown under controlled greenhouse conditions to a specific growth stage.

  • Compound Application: The test compounds are formulated as a spray solution and applied to the leaves of the plants until runoff. Control plants are treated with a blank formulation.

  • Inoculation: After the treatment has dried, the plants are inoculated with a spore suspension of the fungal pathogen.

  • Incubation: The plants are kept in a high-humidity environment for a period that is conducive to infection and disease development.

  • Disease Assessment: After a set incubation period, the plants are assessed for disease severity, typically by measuring the percentage of leaf area affected by lesions. The efficacy of the compound is calculated relative to the disease level on the untreated control plants.

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams have been generated.

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Fungicides Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation (CYP51) CYP51 CYP51 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Prothioconazole Prothioconazole Prothioconazole->CYP51 Inhibits

Caption: Mechanism of action of prothioconazole.

G start Start fungal_culture Prepare Fungal Culture start->fungal_culture spore_suspension Create Spore Suspension fungal_culture->spore_suspension incubation Inoculate and Incubate spore_suspension->incubation compound_prep Prepare Compound Dilutions compound_prep->incubation mic_determination Determine MIC incubation->mic_determination end End mic_determination->end G cluster_cyclopropyl Cyclopropyl Analogue cluster_non_cyclopropyl Non-Cyclopropyl Analogue cluster_core Common Core Structure node_a Prothioconazole (contains cyclopropyl group) node_c Azole Fungicide Core (e.g., triazole ring) node_b Hypothetical Analogue (e.g., isopropyl or phenyl group)

References

A Comparative Guide to the Reaction Mechanisms of Cyclopropyl Aryl Ketones: Insights from Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computationally studied reaction mechanisms involving cyclopropyl aryl ketones, with a specific focus on extrapolating the behavior of "Cyclopropyl 2,4-dichlorophenyl ketone." By examining various catalytic and reaction conditions, this document aims to provide a predictive framework for understanding the reactivity of this and similar compounds. The information presented is compiled from several theoretical and experimental studies on analogous systems.

Overview of Reaction Pathways

Cyclopropyl ketones are versatile intermediates in organic synthesis due to the high ring strain of the cyclopropane moiety, which facilitates a variety of ring-opening and rearrangement reactions. The reaction pathway is highly dependent on the catalyst and reaction conditions. This guide focuses on three well-studied mechanistic pathways: Samarium(II) Iodide-catalyzed coupling, phosphine-catalyzed ring-opening, and base-catalyzed rearrangement.

Comparative Analysis of Reaction Mechanisms

The reactivity of cyclopropyl aryl ketones is significantly influenced by the electronic nature of the aryl substituents. The 2,4-dichlorophenyl group in the target molecule is expected to exert a strong electron-withdrawing effect, which will be considered in the context of the following mechanisms.

Table 1: Comparison of Activation Energies and Reaction Barriers for Different Reaction Pathways of Cyclopropyl Aryl Ketones

Reaction TypeCatalyst/ReagentModel SubstrateRate-Determining StepCalculated Activation Barrier (kcal/mol)Expected Influence of 2,4-Dichlorophenyl Group
Intermolecular CouplingSmI₂Phenyl cyclopropyl ketoneRadical Trapping (TS II)24.6[1][2]Likely to increase the barrier due to steric hindrance from the ortho-chloro substituent, but the electron-withdrawing nature may stabilize radical intermediates.
Intermolecular CouplingSmI₂Cyclohexyl cyclopropyl ketoneKetyl Formation (TS I)25.4[1][2]N/A (Alkyl vs. Aryl comparison)
Ring-OpeningPhosphineGeneric Cyclopropyl KetoneNucleophilic attackNot explicitly quantified in abstractsThe electron-withdrawing groups will make the carbonyl carbon more electrophilic, potentially lowering the barrier for the initial nucleophilic attack.
Cloke-Wilson RearrangementDABCOPhenyl-substituted cyclopropyl ketoneRing-opening~15-20 (Estimated from diagrams)Electron-withdrawing groups may influence the stability of intermediates and transition states.

Detailed Reaction Mechanisms and Visualizations

SmI₂-Catalyzed Intermolecular Coupling

Samarium(II) iodide is a powerful single-electron transfer reagent that can initiate the ring-opening of cyclopropyl ketones, followed by coupling with various partners like alkenes and alkynes. Computational studies have elucidated the key steps and intermediates in this process.[1][2][3] The reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation with the aromatic ring.[1][2][3]

The catalytic cycle involves the formation of a ketyl radical anion, followed by cyclopropyl ring fragmentation.[1] For phenyl cyclopropyl ketones, the rate-determining step is often the radical trapping, which can be influenced by steric hindrance.[1][2] The presence of an ortho-substituent on the phenyl ring can pre-twist the ring, potentially facilitating the radical trapping step.[3]

SmI2_Catalyzed_Coupling cluster_cycle Catalytic Cycle Ketone Aryl Cyclopropyl Ketone Ketyl Ketyl Radical Intermediate (Int I) Ketone->Ketyl + SmI₂ - SmI₃ SmI2_1 SmI₂ RingOpening Ring-Opened Radical (Int II) Ketyl->RingOpening Fragmentation Coupling Coupled Radical Intermediate RingOpening->Coupling + Alkene/Alkyne Alkene Alkene/Alkyne Reduction Reduction & Protonation Coupling->Reduction + SmI₂ + H⁺ Product Five-membered Ring Product Reduction->Product SmI3 SmI₃ SmI2_2 SmI₂ SmI3->SmI2_2 Regeneration

SmI₂-Catalyzed Intermolecular Coupling Pathway.
Phosphine-Catalyzed Ring-Opening

Phosphine-catalyzed reactions of cyclopropyl ketones can lead to various products through different pathways. Density Functional Theory (DFT) studies have shown that the reaction is initiated by a nucleophilic attack of the phosphine on the cyclopropyl ring, leading to its opening.[4][5] The subsequent steps can involve intramolecular additions and rearrangements to form diverse molecular architectures.[4]

Phosphine_Catalyzed_Ring_Opening Start Cyclopropyl Ketone + Phosphine Catalyst Intermediate1 Nucleophilic Attack (Ring Opening) Start->Intermediate1 Intermediate2 Intramolecular Michael Addition Intermediate1->Intermediate2 Intermediate3 [1,5]-Proton Transfer (Ylide Formation) Intermediate2->Intermediate3 Product Final Product (e.g., Hydrofluorenone) Intermediate3->Product Intramolecular Wittig

Phosphine-Catalyzed Ring-Opening Mechanism.
DABCO-Catalyzed Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement of cyclopropyl ketones, catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the formation of 2,3-dihydrofurans. DFT studies have elucidated the mechanism, which involves a nucleophilic attack of the catalyst on the cyclopropyl ring, followed by ring-opening and subsequent intramolecular cyclization.[6] The regioselectivity of the initial attack is a key factor in determining the final product.[6]

Cloke_Wilson_Rearrangement start Cyclopropyl Ketone + DABCO step1 Nucleophilic Attack C2-attack C3-attack start->step1 step2 Ring Opening Formation of Zwitterionic Intermediate step1:f0->step2 Favored Pathway step3 Intramolecular Cyclization step2->step3 product 2,3-Dihydrofuran step3->product

Logical Flow of the Cloke-Wilson Rearrangement.

Experimental Protocols

While specific experimental data for "this compound" is not available in the searched literature, the following are generalized protocols for reactions of analogous cyclopropyl ketones, which can be adapted.

General Procedure for SmI₂-Catalyzed Intermolecular Coupling

This protocol is based on studies of alkyl and aryl cyclopropyl ketones.[7]

  • Catalyst Preparation: In a glovebox, a solution of SmI₂ in THF is prepared. For less reactive substrates, the addition of metallic samarium (Sm⁰) may be necessary to stabilize the catalyst.[7]

  • Reactant Addition: To a flame-dried flask under an inert atmosphere, the cyclopropyl aryl ketone, the coupling partner (alkene or alkyne), and a proton source (e.g., an alcohol) are dissolved in anhydrous THF.

  • Reaction Initiation: The SmI₂ solution is added dropwise to the reactant mixture at the desired temperature (ranging from room temperature to elevated temperatures).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous Na₂S₂O₃), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

General Procedure for Phosphine-Catalyzed Ring-Opening

This protocol is a general representation based on the mechanistic studies.[4][5]

  • Reactant Mixture: To a solution of the cyclopropyl ketone in an anhydrous aprotic solvent (e.g., toluene or THF), the phosphine catalyst (e.g., triphenylphosphine) is added under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to the temperature specified in the relevant literature, which can range from room temperature to reflux.

  • Monitoring: The reaction is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the desired product.

Conclusion

The reaction mechanisms of cyclopropyl aryl ketones are diverse and highly tunable through the choice of catalysts and reaction conditions. For "this compound," the strong electron-withdrawing nature of the dichlorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, likely favoring nucleophilic attack in phosphine-catalyzed and base-catalyzed reactions. In SmI₂-catalyzed couplings, the electronic effect may be counteracted by steric hindrance from the ortho-chloro substituent, potentially leading to slower reaction rates compared to unsubstituted phenyl cyclopropyl ketones. The computational and experimental data on analogous systems provide a solid foundation for predicting and optimizing the reactivity of this specific compound in various synthetic transformations.

References

spectroscopic comparison of "Cyclopropyl 2,4-dichlorophenyl ketone" isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Cyclopropyl Dichlorophenyl Ketone Isomers: A Guide for Researchers

For professionals in chemical research and drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of "cyclopropyl 2,4-dichlorophenyl ketone" and its positional isomers. Due to the limited availability of direct experimental spectra for all isomers, this guide utilizes established spectroscopic principles and data from analogous compounds to predict and compare their key spectral features. This comparative analysis will assist researchers in distinguishing between these closely related structures.

The isomers under consideration are the six positional isomers of dichlorophenyl cyclopropyl ketone:

  • Cyclopropyl (2,3-dichlorophenyl) ketone

  • Cyclopropyl (2,4-dichlorophenyl) ketone

  • Cyclopropyl (2,5-dichlorophenyl) ketone

  • Cyclopropyl (2,6-dichlorophenyl) ketone

  • Cyclopropyl (3,4-dichlorophenyl) ketone

  • Cyclopropyl (3,5-dichlorophenyl) ketone

Comparative Spectroscopic Data

The following tables summarize the predicted key distinguishing features for each isomer in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of substituent effects on the phenyl ring and the characteristic signals of the cyclopropyl ketone moiety.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, δ in ppm)

IsomerAromatic Protons (δ, multiplicity, J)Cyclopropyl Methine (CH)Cyclopropyl Methylenes (CH₂)
2,3-dichloro ~7.6 (d), ~7.3 (t), ~7.2 (d)~2.6-2.8 (m)~1.1-1.4 (m)
2,4-dichloro ~7.8 (d), ~7.5 (dd), ~7.3 (d)~2.6-2.8 (m)~1.1-1.4 (m)
2,5-dichloro ~7.7 (d), ~7.4 (d), ~7.3 (dd)~2.6-2.8 (m)~1.1-1.4 (m)
2,6-dichloro ~7.4 (t), ~7.3 (d)~2.4-2.6 (m) (shielded)~1.1-1.4 (m)
3,4-dichloro ~8.0 (d), ~7.8 (dd), ~7.6 (d)~2.6-2.8 (m)~1.1-1.4 (m)
3,5-dichloro ~7.9 (s), ~7.6 (s)~2.6-2.8 (m)~1.1-1.4 (m)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

IsomerCarbonyl (C=O)Aromatic CarbonsCyclopropyl Carbons
2,3-dichloro ~198-200~130-140 (6 signals)~18 (CH), ~12 (CH₂)
2,4-dichloro ~198-200~130-140 (6 signals)~18 (CH), ~12 (CH₂)
2,5-dichloro ~198-200~130-140 (6 signals)~18 (CH), ~12 (CH₂)
2,6-dichloro ~200-202 (deshielded)~130-140 (4 signals due to symmetry)~18 (CH), ~12 (CH₂)
3,4-dichloro ~197-199~130-140 (6 signals)~18 (CH), ~12 (CH₂)
3,5-dichloro ~197-199~130-140 (4 signals due to symmetry)~18 (CH), ~12 (CH₂)

Table 3: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)

IsomerC=O StretchAromatic C=C StretchC-Cl Stretch
All Isomers 1680-1700~1550-16001000-1100

Table 4: Predicted Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragments
All Isomers 214, 216, 218 (isotope pattern for 2 Cl)[M-C₃H₅]⁺ (dichlorobenzoyl cation), [C₆H₃Cl₂]⁺ (dichlorophenyl cation), [C₃H₅CO]⁺ (cyclopropylcarbonyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified ketone isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for liquid or soluble solid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent solution.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • GC-MS Conditions:

    • Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of cyclopropyl dichlorophenyl ketone isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis / Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer_Mix Mixture of Isomers Purification Chromatographic Purification Isomer_Mix->Purification Isomer_23 2,3-dichloro Purification->Isomer_23 Isomer_24 2,4-dichloro Purification->Isomer_24 Isomer_25 2,5-dichloro Purification->Isomer_25 Isomer_26 2,6-dichloro Purification->Isomer_26 Isomer_34 3,4-dichloro Purification->Isomer_34 Isomer_35 3,5-dichloro Purification->Isomer_35 NMR NMR (¹H & ¹³C) IR FT-IR MS Mass Spec. Isomer_24->NMR Isomer_24->IR Isomer_24->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Patterns - Vibrational Frequencies - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare Data with Predicted Values Data_Analysis->Comparison Identification Isomer Identification Comparison->Identification Isom_35 Isom_35

Caption: Workflow for Spectroscopic Isomer Identification.

Quantitative Purity Analysis of Cyclopropyl 2,4-dichlorophenyl Ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For the compound "Cyclopropyl 2,4-dichlorophenyl ketone," a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring high purity is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques for its quantitative purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines the experimental protocols, presents comparative data, and discusses the relative merits of each technique to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and the available instrumentation.

Table 1: Performance Comparison of HPLC, GC, and qNMR for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Stationary Phase C18 or C8 silica gelPhenyl-methyl polysiloxaneNot applicable
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradientsInert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Detection UV-Vis (typically at 254 nm for aromatic ketones)Mass Spectrometry (MS) or Flame Ionization Detector (FID)¹H NMR signal integration
LOD/LOQ Low ng/mL to µg/mL rangepg/mL to low ng/mL range (MS)µg/mL to mg/mL range
Precision (RSD) < 1-2% for peak area< 1-2% for peak area< 1% for integral ratios
Accuracy High, dependent on reference standard purityHigh, dependent on reference standard purityVery high, can be a primary method
Analysis Time 10-30 minutes per sample15-40 minutes per sample5-15 minutes per sample
Strengths Versatile, suitable for a wide range of compounds, robust.High resolution, excellent for volatile and semi-volatile compounds.Absolute quantification without a specific reference standard of the analyte, provides structural information.
Limitations Requires a pure reference standard for quantification.Not suitable for thermally labile or non-volatile compounds.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Potential Impurities

The manufacturing process of this compound, likely involving a Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, can lead to several process-related impurities. Understanding these potential impurities is crucial for developing a robust analytical method for purity determination.

Table 2: Potential Impurities in this compound

ImpurityStructurePotential Origin
1,3-dichlorobenzeneUnreacted starting material
Cyclopropanecarbonyl chlorideUnreacted acylating agent
2,6-dichloro-1-cyclopropyl-ethanoneIsomeric product of Friedel-Crafts acylation
3,5-dichloro-1-cyclopropyl-ethanoneIsomeric product of Friedel-Crafts acylation
Polysubstituted byproductsOver-acylation of the aromatic ring

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound by HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-15 min: 50% A to 90% A

    • 15-20 min: 90% A

    • 20-22 min: 90% A to 50% A

    • 22-25 min: 50% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an external standard method with a certified reference standard of this compound should be used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 5 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Quantification:

  • Purity is typically determined by the area percentage method from the total ion chromatogram (TIC). Identification of the main peak and impurities is confirmed by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have a resonance peak that is well-resolved from the analyte peaks.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Analytical Workflow

To better understand the logical flow of selecting and implementing a quantitative analysis method, the following diagram illustrates the decision-making process and the subsequent steps for each technique.

Analytical_Workflow cluster_0 Decision Phase cluster_1 HPLC Workflow cluster_2 GC-MS Workflow cluster_3 qNMR Workflow Start Define Analytical Goal: Purity of Cyclopropyl 2,4-dichlorophenyl ketone Decision Select Analytical Technique Start->Decision HPLC_Prep Sample Preparation (Dissolution & Filtration) Decision->HPLC_Prep Versatility & Robustness Needed GC_Prep Sample Preparation (Dissolution) Decision->GC_Prep High Resolution & Volatility Analysis qNMR_Prep Sample & Internal Std. Preparation (Accurate Weighing) Decision->qNMR_Prep Absolute Quantification & No Specific Standard HPLC_Analysis HPLC Separation (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detect UV Detection (254 nm) HPLC_Analysis->HPLC_Detect HPLC_Quant Data Analysis (Area % or Ext. Std.) HPLC_Detect->HPLC_Quant GC_Analysis GC Separation (Capillary Column) GC_Prep->GC_Analysis GC_Detect Mass Spectrometry (EI, Scan Mode) GC_Analysis->GC_Detect GC_Quant Data Analysis (TIC Area %) GC_Detect->GC_Quant qNMR_Analysis NMR Data Acquisition (Optimized Parameters) qNMR_Prep->qNMR_Analysis qNMR_Process Spectral Processing (Integration) qNMR_Analysis->qNMR_Process qNMR_Quant Purity Calculation (Formula) qNMR_Process->qNMR_Quant

Caption: Workflow for quantitative purity analysis.

Conclusion

The quantitative analysis of "this compound" purity can be effectively performed using HPLC, GC, and qNMR techniques.

  • HPLC is a versatile and robust method suitable for routine quality control.

  • GC-MS offers high resolution and is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials and for obtaining highly accurate purity values.[1]

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy and precision. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

cross-validation of experimental results for "Cyclopropyl 2,4-dichlorophenyl ketone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl cyclopropyl ketones is of significant interest in medicinal chemistry due to the presence of the cyclopropyl moiety in numerous bioactive compounds. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound: the traditional Friedel-Crafts acylation and a modern palladium-catalyzed carbonylative cross-coupling reaction. This objective comparison, supported by experimental data from analogous reactions, aims to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic methodologies. The data for the Friedel-Crafts acylation is based on typical procedures for the acylation of dichlorobenzenes, while the data for the palladium-catalyzed reaction is derived from protocols for the synthesis of aryl cyclopropyl ketones.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Palladium-Catalyzed Carbonylative Cross-Coupling
Starting Materials 1,3-Dichlorobenzene, Cyclopropanecarbonyl chloride, Aluminum chloride (catalyst)1-Bromo-2,4-dichlorobenzene, Tricyclopropylbismuth, Palladium catalyst, CO gas
Typical Yield 60-75%70-90%
Reaction Temperature 0°C to 60°C80°C to 120°C
Reaction Time 2-4 hours12-24 hours
Key Advantages Utilizes readily available and inexpensive starting materials and catalysts. The procedure is relatively straightforward and well-established.Offers a broader substrate scope, particularly for electron-poor or sensitive aromatic compounds. Milder conditions for some substrates and avoids the use of strong Lewis acids.
Key Disadvantages The catalyst (AlCl3) is moisture-sensitive and the reaction can generate significant acidic waste. The aromatic substrate must be sufficiently reactive.Requires more specialized reagents (e.g., organobismuth compounds) and catalysts. The use of carbon monoxide gas can be a safety concern.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1,3-Dichlorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the suspension with vigorous stirring.

  • After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition of 1,3-dichlorobenzene is finished, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (around 40°C for DCM) for 2-3 hours to complete the reaction.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Method 2: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol outlines a potential pathway for the synthesis of this compound using a palladium-catalyzed carbonylative cross-coupling reaction.

Materials:

  • 1-Bromo-2,4-dichlorobenzene

  • Tricyclopropylbismuth

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., SPhos, 1-4 mol%)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by 1-bromo-2,4-dichlorobenzene (1.0 equivalent) and tricyclopropylbismuth (1.2 equivalents).

  • Purge the flask with carbon monoxide gas (balloon pressure) for a few minutes.

  • Heat the reaction mixture to 120°C and stir for 16-24 hours under a carbon monoxide atmosphere.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods discussed.

G cluster_0 Method 1: Friedel-Crafts Acylation A1 1,3-Dichlorobenzene A4 Friedel-Crafts Acylation A1->A4 A2 Cyclopropanecarbonyl chloride A2->A4 A3 AlCl3 (Catalyst) A3->A4 A5 Cyclopropyl 2,4-dichlorophenyl ketone A4->A5

Caption: Workflow for Friedel-Crafts Acylation.

G cluster_1 Method 2: Palladium-Catalyzed Carbonylative Cross-Coupling B1 1-Bromo-2,4-dichlorobenzene B5 Carbonylative Cross-Coupling B1->B5 B2 Tricyclopropylbismuth B2->B5 B3 CO Gas B3->B5 B4 Pd Catalyst + Ligand B4->B5 B6 Cyclopropyl 2,4-dichlorophenyl ketone B5->B6

Caption: Workflow for Palladium-Catalyzed Synthesis.

A Comparative Analysis of Catalysts for the Synthesis of Cyclopropyl 2,4-dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Cyclopropyl 2,4-dichlorophenyl ketone is a valuable building block, and its synthesis, primarily through Friedel-Crafts acylation, can be optimized by selecting the appropriate catalyst. This guide provides a comparative analysis of common catalysts for this reaction, supported by available data and generalized experimental protocols.

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. The choice of catalyst is crucial for achieving high yield and purity, especially when dealing with a deactivated aromatic ring like 1,3-dichlorobenzene. The most common catalysts for this transformation are Lewis acids.

Catalyst Performance Comparison

CatalystCatalyst LoadingTypical SolventTypical Temperature (°C)Expected YieldKey Considerations
Aluminum Chloride (AlCl₃) Stoichiometric or excessDichloromethane, Dichloroethane, Carbon disulfide0 - Room TemperatureHighHighly reactive and widely used. Requires anhydrous conditions. Stoichiometric amounts are often necessary as it complexes with the product ketone.[1][2]
Ferric Chloride (FeCl₃) Catalytic to StoichiometricDichlorobenzene, NitrobenzeneHigh TemperatureModerate to HighA moderately active and less expensive catalyst. Often requires higher reaction temperatures for deactivated substrates.[3][4] Can be used in catalytic amounts under certain conditions.[4]
Zinc Chloride (ZnCl₂) StoichiometricNitrobenzeneHigh TemperatureModerateA milder Lewis acid, generally requiring more forcing conditions for deactivated aromatics.[5]
Tin(IV) Chloride (SnCl₄) StoichiometricDichloromethane0 - Room TemperatureModerate to HighA strong Lewis acid, comparable in activity to AlCl₃ for some substrates.[6]
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) CatalyticNitromethane, Ionic Liquids50 - 80Good to ExcellentCan be highly efficient in catalytic amounts and are often recoverable and reusable.[3] Effective for a range of aromatic compounds.[3]
Solid Acid Catalysts (e.g., Zeolites, Montmorillonite) HeterogeneousDichlorobenzeneHigh TemperatureVariableOffer environmental benefits such as reusability and reduced waste. Activity can be lower than homogeneous catalysts, requiring higher temperatures.[7]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound using common Lewis acid catalysts. Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and moisture-sensitive reagents.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from general Friedel-Crafts acylation procedures.[2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cyclopropanecarbonyl chloride

  • 1,3-Dichlorobenzene

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 to 1.5 equivalents).

  • Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add 1,3-dichlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition of the dichlorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃)

This protocol is based on the use of FeCl₃ for acylating less reactive aromatic compounds.[3]

Materials:

  • Anhydrous Ferric Chloride (FeCl₃)

  • Cyclopropanecarbonyl chloride

  • 1,3-Dichlorobenzene

  • Anhydrous 1,2-Dichlorobenzene (as solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous FeCl₃ (catalytic or stoichiometric amount).

  • Add 1,3-dichlorobenzene (1.0 equivalent) and anhydrous 1,2-dichlorobenzene (as solvent).

  • Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).

  • Add cyclopropanecarbonyl chloride (1.1 to 1.5 equivalents) dropwise to the heated mixture.

  • Maintain the reaction at temperature and monitor its progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the reaction pathway and a general experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Acylium_ion Acylium ion complex Cyclopropanecarbonyl_chloride->Acylium_ion + Lewis Acid 1,3-Dichlorobenzene 1,3-Dichlorobenzene Product_ketone Cyclopropyl 2,4-dichlorophenyl ketone Lewis_Acid Lewis Acid (e.g., AlCl₃, FeCl₃) Acylium_ion->Product_ketone + 1,3-Dichlorobenzene G Start Start: Assemble Reaction Apparatus Add_Reactants Add Solvent, Lewis Acid, and 1,3-Dichlorobenzene Start->Add_Reactants Cool Cool to 0°C Add_Reactants->Cool Add_Acyl_Chloride Add Cyclopropanecarbonyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Quench Quench with Acidified Ice Monitor->Quench Complete Workup Liquid-Liquid Extraction and Washes Quench->Workup Dry_Concentrate Dry with MgSO₄ and Concentrate Workup->Dry_Concentrate Purify Purify by Distillation or Chromatography Dry_Concentrate->Purify End End: Pure Product Purify->End

References

Safety Operating Guide

Proper Disposal Procedures for Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Cyclopropyl 2,4-dichlorophenyl ketone, a compound frequently used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks associated with handling and disposal of this halogenated organic compound.

This compound is classified as an irritant and is harmful if swallowed. It is imperative that all personnel handling this compound are familiar with its potential hazards and follow the prescribed safety and disposal protocols.

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and disposal recommendations for this compound.

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal Recommendation
Acute Toxicity (Oral) Safety glasses with side-shields, lab coat, and chemical-resistant gloves.Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain.
Skin Corrosion/Irritation Wear appropriate protective gloves and clothing to prevent skin contact.Segregate from non-halogenated waste. Store in a designated, labeled, and sealed container.
Serious Eye Damage/Irritation Use chemical safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Respiratory Irritation Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. If a respirator is needed, ensure it is properly fitted and NIOSH-approved.[1]Collect waste in a container compatible with its contents and keep it tightly sealed except when adding waste.[2]
Experimental Workflow for Disposal

The following workflow outlines the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A This compound waste generated B Is the waste contaminated with other substances? A->B C Segregate as Halogenated Organic Waste B->C No D Consult EHS for proper segregation of mixed waste B->D Yes E Select a compatible, leak-proof container C->E D->E F Affix 'Hazardous Waste' label E->F G List all chemical constituents and percentages F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Use secondary containment H->I J Keep container closed I->J K Arrange for pickup by a licensed waste disposal company J->K

Caption: Decision workflow for the disposal of this compound waste.

Detailed Disposal and Spill Cleanup Protocols

The following are step-by-step procedures for the routine disposal and emergency spill cleanup of this compound.

I. Routine Disposal of Unused Product and Contaminated Materials
  • Waste Segregation : It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to manage disposal costs.[3][4]

    • Designate a specific waste container for "Halogenated Organic Solvents/Solids".

    • Do not mix with other waste categories such as acids, bases, or heavy metals.[4][5]

  • Container Selection :

    • Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a tightly sealing lid to prevent the release of vapors.[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • If mixed with other substances, list all components and their approximate percentages on the label.[5]

    • Maintain a running log of the waste added to the container.[5]

  • Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA should be in a well-ventilated area, away from sources of ignition.[1]

    • Keep the waste container closed at all times, except when adding waste.[2][3]

    • It is recommended to use secondary containment to prevent the spread of material in case of a leak.[3]

  • Final Disposal :

    • Once the container is full (do not overfill), arrange for its collection by a licensed professional waste disposal service.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

II. Spill Cleanup Procedures

In the event of a spill, the following steps should be taken to ensure a safe and effective cleanup.

  • Immediate Response :

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

  • Assess the Spill :

    • For small, manageable spills, trained laboratory personnel can perform the cleanup.

    • Consult the Safety Data Sheet (SDS) for specific hazards and required personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) :

    • At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile or other appropriate chemical-resistant gloves.[1]

    • If there is a risk of inhaling dust or vapors, a respirator may be necessary. Only trained and fit-tested personnel should use respirators.[1]

  • Containment and Cleanup :

    • For liquid spills, contain the spill by creating a dike around the outer edges with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][8]

    • Work from the outside of the spill inward to prevent spreading.[2]

    • Once the liquid is absorbed, carefully scoop the material into a designated waste container.[4][7]

    • For solid spills, gently sweep or scoop the material to avoid creating dust.[9]

  • Decontamination :

    • After the bulk of the spill has been removed, decontaminate the area with a mild detergent and water solution.[7]

    • Wipe the area with absorbent pads, and dispose of these as contaminated waste.[7]

  • Waste Disposal :

    • All materials used for the spill cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste.[10]

    • Place all contaminated materials in a sealed, labeled container and arrange for disposal through your institution's hazardous waste program.[10]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Cyclopropyl 2,4-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Cyclopropyl 2,4-dichlorophenyl ketone. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses & Face ShieldSafety glasses with side shields (approved under EN 166 or NIOSH standards) and a face shield must be worn.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]
Body Protection Laboratory CoatA full-button, long-sleeved laboratory coat should be worn to protect the skin.[3]
Respiratory Protection RespiratorIn case of dust formation or inadequate ventilation, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[4]

Step 2: Handling the Chemical

  • Wear the complete set of recommended PPE before handling the substance.

  • Avoid direct contact with skin, eyes, and clothing.[1][5]

  • Measure and dispense the chemical carefully to prevent dust generation.[1]

Step 3: In Case of Exposure

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Collection and Storage:

  • Collect surplus and non-recyclable solutions in a designated, labeled, and suitable sealed container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Disposal prep1 Don PPE: - Safety Glasses & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) prep2 Work in Fume Hood prep1->prep2 prep3 Ensure Access to Eyewash & Safety Shower prep2->prep3 handle1 Weigh and Dispense Carefully prep3->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 dispose1 Collect Waste in Labeled, Sealed Container handle2->dispose1 After Use spill Spill or Exposure Occurs spill_response Follow First Aid Procedures: - Eye: Rinse 15 min - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Do not induce vomiting spill->spill_response seek_medical Seek Immediate Medical Attention spill_response->seek_medical dispose2 Store in Ventilated Area dispose1->dispose2 dispose3 Contact Licensed Waste Disposal Service dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.